Relitegatide brexetan
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C195H291N54O51P3 |
|---|---|
Peso molecular |
4301 g/mol |
Nombre IUPAC |
2-[(3S,6S,9S,12S,18S,21S,24S,27R)-24-[4-[3-[1-[3-[3-[[4,7-bis[[[3-[3-[4-[3-[4-[(3S,6S,9S,12S,18S,21S,24S,27R)-18-(3-carbamimidamidopropyl)-12-(carboxymethyl)-3,21-bis[(4-hydroxyphenyl)methyl]-6,25-dimethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazabicyclo[25.3.0]triacontan-24-yl]butylamino]-3-oxopropyl]triazol-1-yl]propylamino]-3-oxopropyl]-hydroxyphosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoylamino]propyl]triazol-4-yl]propanoylamino]butyl]-18-(3-carbamimidamidopropyl)-3,21-bis[(4-hydroxyphenyl)methyl]-6,25-dimethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazabicyclo[25.3.0]triacontan-12-yl]acetic acid |
InChI |
InChI=1S/C195H291N54O51P3/c1-115(2)94-139-175(277)214-118(7)169(271)229-148(100-124-43-58-133(253)59-44-124)187(289)247-82-22-34-154(247)190(292)238(10)151(184(286)226-142(97-121-37-52-130(250)53-38-121)178(280)220-136(28-19-73-208-193(196)197)172(274)211-106-163(262)217-145(103-166(265)266)181(283)223-139)31-13-16-70-202-157(256)64-49-127-109-244(235-232-127)79-25-76-205-160(259)67-91-301(295,296)112-241-85-87-242(113-302(297,298)92-68-161(260)206-77-26-80-245-110-128(233-236-245)50-65-158(257)203-71-17-14-32-152-185(287)227-143(98-122-39-54-131(251)55-40-122)179(281)221-137(29-20-74-209-194(198)199)173(275)212-107-164(263)218-146(104-167(267)268)182(284)224-140(95-116(3)4)176(278)215-119(8)170(272)230-149(101-125-45-60-134(254)61-46-125)188(290)248-83-23-35-155(248)191(293)239(152)11)89-90-243(88-86-241)114-303(299,300)93-69-162(261)207-78-27-81-246-111-129(234-237-246)51-66-159(258)204-72-18-15-33-153-186(288)228-144(99-123-41-56-132(252)57-42-123)180(282)222-138(30-21-75-210-195(200)201)174(276)213-108-165(264)219-147(105-168(269)270)183(285)225-141(96-117(5)6)177(279)216-120(9)171(273)231-150(102-126-47-62-135(255)63-48-126)189(291)249-84-24-36-156(249)192(294)240(153)12/h37-48,52-63,109-111,115-120,136-156,250-255H,13-36,49-51,64-108,112-114H2,1-12H3,(H,202,256)(H,203,257)(H,204,258)(H,205,259)(H,206,260)(H,207,261)(H,211,274)(H,212,275)(H,213,276)(H,214,277)(H,215,278)(H,216,279)(H,217,262)(H,218,263)(H,219,264)(H,220,280)(H,221,281)(H,222,282)(H,223,283)(H,224,284)(H,225,285)(H,226,286)(H,227,287)(H,228,288)(H,229,271)(H,230,272)(H,231,273)(H,265,266)(H,267,268)(H,269,270)(H,295,296)(H,297,298)(H,299,300)(H4,196,197,208)(H4,198,199,209)(H4,200,201,210)/t118-,119-,120-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154+,155+,156+/m0/s1 |
Clave InChI |
AJWMBXRKTDNLIX-MISSYJEOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Relitegatide Brexetan: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relitegatide brexetan is an emerging peptide-based radiopharmaceutical agent designed for the targeted imaging of cancers overexpressing the αvβ6 integrin. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular target, the associated signaling pathways implicated in oncology, and the experimental methodologies used to characterize its function. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a conjugate molecule comprising a targeting peptide, relitegatide, and a chelating agent, brexetan, which securely complexes the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). Its primary application is in Positron Emission Tomography (PET) imaging to visualize tumors that exhibit high expression of the αvβ6 integrin, a key biomarker in various epithelial cancers. Understanding the mechanism of action of this compound requires a detailed examination of its molecular target, the integrin αvβ6.
The Molecular Target: Integrin αvβ6
Integrins are a family of heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell adhesion, and transduce signals that regulate cell proliferation, migration, and survival. The αvβ6 integrin is exclusively expressed on epithelial cells and is typically absent in healthy adult tissues. However, its expression is significantly upregulated during tissue remodeling processes such as wound healing and, critically, in the progression of numerous cancers, including those of the pancreas, head and neck, lung, and colon.[1][2][3][4] This differential expression makes αvβ6 an attractive target for cancer-specific imaging and therapeutic agents.
The primary function of αvβ6 in the tumor microenvironment is the activation of transforming growth factor-beta (TGF-β), a potent cytokine that plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor progression, invasion, and metastasis.[2][4][5]
Mechanism of Action: Targeting and Signal Transduction
The mechanism of action of this compound is centered on the high affinity and specificity of the relitegatide peptide for the αvβ6 integrin. Relitegatide, like other αvβ6-targeting peptides, contains the Arginine-Glycine-Aspartic acid (RGD) motif, which is a key recognition sequence for this integrin.[5][6]
Binding to Integrin αvβ6
The relitegatide component of the molecule binds to the extracellular domain of the αvβ6 integrin on the surface of cancer cells. This interaction is highly specific, allowing for the accumulation of the ⁶⁸Ga radionuclide at the tumor site, which can then be detected by PET imaging. The affinity of various αvβ6-targeting peptides has been quantified in numerous studies, providing a basis for understanding the binding characteristics of relitegatide.
Downstream Signaling Pathways
While the primary function of ⁶⁸Ga-relitegatide brexetan is diagnostic, its binding to αvβ6 implicates several critical cancer-related signaling pathways that are modulated by this integrin. The targeting of αvβ6 can, in a therapeutic context, inhibit these pro-tumorigenic signals.
-
TGF-β Activation Pathway: Integrin αvβ6 binds to the Latency-Associated Peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases active TGF-β.[4] Active TGF-β then binds to its receptors (TβRI and TβRII) on cancer and stromal cells, initiating a signaling cascade through Smad proteins (Smad2/3) or non-Smad pathways (e.g., MAPK, PI3K/Akt). This leads to epithelial-mesenchymal transition (EMT), immunosuppression, and angiogenesis, all of which contribute to tumor progression and metastasis.[7][8]
-
MAPK/ERK Pathway: The cytoplasmic tail of the β6 subunit of the integrin can directly interact with and activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[2][9] This activation promotes cell proliferation, survival, and migration.[10] Studies have shown that blocking αvβ6 can lead to a decrease in phosphorylated ERK (P-ERK).[2][9]
-
Matrix Metalloproteinase (MMP) Regulation: Integrin αvβ6 signaling can lead to the increased expression and activity of matrix metalloproteinases, such as MMP-2, MMP-3, and MMP-9.[1][7] These enzymes degrade the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.
Below is a DOT script visualizing the central signaling pathways modulated by integrin αvβ6.
Quantitative Data Summary
The following tables summarize key quantitative data for various peptides targeting integrin αvβ6, providing context for the expected performance of relitegatide.
Table 1: Binding Affinities of αvβ6-Targeting Peptides
| Peptide/Compound | IC₅₀ (nM) | Target Integrin | Cell Line/Assay | Reference |
| Trivehexin (Y6) | 0.033 | αvβ6 | ELISA | [11] |
| FF (c[FRGDLAFp(NMe)K]) | 0.17 | αvβ6 | ELISA | [12] |
| YY | - | αvβ6 | ELISA | [12] |
| YF | - | αvβ6 | ELISA | [12] |
| FY | - | αvβ6 | ELISA | [12] |
| Cyclic RGD peptidomimetic (ligand 7) | 2.3 ± 0.8 | αvβ6 | Biotinylated fibronectin binding inhibition | [13] |
| H2009.1-peptide dimer | 0.56 | αvβ6 | Competitive cell-binding assay | [14] |
| H2009.1-peptide monomer | 9.2 | αvβ6 | Competitive cell-binding assay | [14] |
| SFITGv6 | 3.1 (mean) | αvβ6 | NCI-H2009 and NCI-H322 cells | [14] |
Table 2: Selectivity of Trivehexin for Different Integrins
| Integrin Subtype | IC₅₀ (nM) | Selectivity Factor vs. αvβ6 | Reference |
| αvβ6 | 0.033 | 1 | [11] |
| αvβ8 | 6.2 | 188 | [11] |
| αvβ3 | 2.7 | 82 | [11] |
| α5β1 | 22 | 667 | [11] |
Table 3: Pharmacokinetic and Internalization Data
| Peptide | Parameter | Value | Cell Line/Model | Reference |
| A20FMDV2 | K(D) | 0.22 nM | Radioligand binding assay | [15] |
| A20FMDV2 | Internalization t(1/2) | 1.5 min | Bronchial epithelial cells | [15] |
| A20FMDV2 | Internalization EC₅₀ | 1.1 nM | Bronchial epithelial cells | [15] |
| Latency-associated peptide-1 | Internalization t(1/2) | 3.1 min | Bronchial epithelial cells | [15] |
| Latency-associated peptide-1 | Internalization EC₅₀ | 3.6 nM | Bronchial epithelial cells | [15] |
Experimental Protocols
The characterization of αvβ6-targeting peptides like relitegatide involves a range of in vitro and in vivo experimental methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a peptide against the binding of a known ligand to the purified integrin.
-
Plate Coating: 96-well plates are coated with a known ligand for the integrin (e.g., fibronectin).
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Competition: A constant concentration of purified integrin αvβ6 is added to the wells along with varying concentrations of the test peptide.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Detection: A primary antibody against the integrin subunit (e.g., anti-β6) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: A colorimetric HRP substrate is added, and the absorbance is measured.
-
Data Analysis: The absorbance values are plotted against the peptide concentration to determine the IC₅₀.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled peptide to cells or purified receptors.
-
Radiolabeling: The peptide of interest is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Incubation: The radiolabeled peptide is incubated with cells expressing the target integrin or with purified integrin in the presence of varying concentrations of the unlabeled competitor peptide.
-
Separation: Bound and free radioligand are separated (e.g., by filtration).
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: Binding parameters such as the dissociation constant (K(D)) and the binding capacity (Bmax) are determined by Scatchard analysis or non-linear regression.
Flow Cytometry for Internalization Studies
This technique is used to quantify the internalization of the integrin upon ligand binding.
-
Cell Preparation: Cells expressing αvβ6 are harvested and suspended.
-
Ligand Incubation: Cells are incubated with the test peptide at various concentrations and for different time points.
-
Staining: Cells are stained with a fluorescently labeled primary antibody that recognizes an extracellular epitope of the integrin.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured. A decrease in fluorescence intensity indicates internalization of the integrin.
-
Data Analysis: The rate of internalization (t(1/2)) and the concentration-dependence (EC₅₀) are calculated.
In Vivo PET Imaging and Biodistribution Studies
These experiments are crucial for evaluating the tumor-targeting efficacy and pharmacokinetic properties of the radiolabeled peptide in animal models.
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells expressing αvβ6.
-
Radiolabeling: The peptide is conjugated with a chelator and labeled with a positron-emitting radionuclide like ⁶⁸Ga.
-
Injection: The radiolabeled peptide is administered to the tumor-bearing mice via tail vein injection.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the biodistribution of the tracer.
-
Biodistribution Study: At the end of the imaging study, animals are euthanized, and major organs and the tumor are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated to assess imaging contrast.
Below is a DOT script illustrating a typical experimental workflow for evaluating an αvβ6-targeting peptide.
Conclusion
This compound represents a promising agent for the specific imaging of αvβ6-expressing tumors. Its mechanism of action is predicated on the selective binding of the relitegatide peptide to the αvβ6 integrin, a key player in cancer progression through its modulation of the TGF-β and MAPK/ERK signaling pathways, as well as its influence on matrix metalloproteinase activity. The high affinity and specificity of this interaction allow for the targeted delivery of Gallium-68 to the tumor site, enabling high-contrast PET imaging. The experimental methodologies outlined in this guide provide a framework for the continued development and evaluation of this and other αvβ6-targeted agents for both diagnostic and therapeutic applications in oncology.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. The roles of integrin αvβ6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin beta 6 - Wikipedia [en.wikipedia.org]
- 5. Integrin Alpha v Beta 6 (αvβ6) and Its Implications in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modifications on the αvβ6 Integrin Targeting A20FMDV2 Peptide: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Integrin Alpha v Beta 6 in Cancer Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 10. Integrin αvβ6 Promotes Lung Cancer Proliferation and Metastasis through Upregulation of IL-8–Mediated MAPK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfb824.med.tum.de [sfb824.med.tum.de]
- 12. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00365E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide A20FMDV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Relitegatide Brexetan: An Anticancer and Imaging Agent, Not a Metabolic Disease Therapeutic
Contrary to the requested focus on metabolic diseases, extensive research indicates that Relitegatide brexetan is not developed for the treatment of obesity or type 2 diabetes, nor does it function as a GLP-1 receptor agonist. Instead, available scientific and regulatory information identifies this compound as an agent under investigation for applications in oncology, primarily as an imaging agent.
The World Health Organization (WHO) has listed a proposed International Nonproprietary Name (INN) for "gallium (68Ga) this compound". This nomenclature signifies that this compound is a chelating agent designed to be complexed with the radioisotope Gallium-68. Such complexes are utilized in medical imaging techniques like Positron Emission Tomography (PET) to diagnose and monitor cancers.[1]
Chemical and pharmaceutical supplier databases further corroborate this classification, describing this compound as an anticancer agent and a component for imaging diagnostics when labeled with Gallium-68.[2][1] There is no substantive evidence in the public domain, including clinical trial registries or published research, to suggest that this compound has been studied for or has a mechanism of action related to metabolic disorders such as obesity or diabetes. The therapeutic landscape for these conditions is currently dominated by classes of drugs such as GLP-1 receptor agonists, but this compound does not belong to this category.
Given the clear and consistent classification of this compound as an oncology-focused imaging and therapeutic agent, it is not possible to provide an in-depth technical guide on its discovery and development for metabolic diseases. The creation of signaling pathway diagrams, experimental protocols, and quantitative data tables related to GLP-1 or other metabolic pathways would be factually inaccurate and speculative.
The mechanism of action for agents like gallium (68Ga) this compound typically involves the targeting of specific biomarkers on cancer cells. For instance, other Gallium-68 labeled molecules, such as Gallium (68Ga) gozetotide, target the prostate-specific membrane antigen (PSMA) to visualize prostate cancer lesions.[3][4] Similarly, Gallium (68Ga) dotatate (B3348540) binds to somatostatin (B550006) receptors, which are overexpressed in many neuroendocrine tumors.[5][6] While the specific target of this compound is not detailed in the provided search results, its classification firmly places it within this paradigm of targeted radionuclide diagnostics and therapy in oncology.
Researchers and drug development professionals interested in the discovery and development of this compound should direct their investigation towards its role in cancer imaging and treatment rather than metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]
- 4. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
In Vitro Characterization of GLP-1 Receptor Agonists: A Representative Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific in vitro studies for a compound named "Relitegatide brexetan." The following technical guide is a representative example based on established in vitro methodologies for the broader class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The data presented are illustrative and synthesized from typical findings for this therapeutic class.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical in vitro evaluation of GLP-1 receptor agonists.
Introduction
Glucagon-Like Peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a significant role in glucose homeostasis and appetite regulation. Their mechanism of action involves the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), leading to downstream signaling cascades that result in enhanced insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and reduced appetite. The in vitro characterization of novel GLP-1 receptor agonists is crucial for determining their potency, selectivity, and mechanism of action before advancing to in vivo studies. This document outlines the core in vitro assays and expected data for a representative GLP-1 receptor agonist.
Receptor Binding Affinity
Receptor binding affinity assays are fundamental to determining how strongly a drug candidate binds to its target receptor. For GLP-1 receptor agonists, competitive binding assays are typically employed.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human GLP-1 receptor (hGLP-1R).
-
Radioligand: [125I]-GLP-1(7-36)amide.
-
Procedure:
-
Cell membranes expressing hGLP-1R are prepared and incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (e.g., a representative GLP-1RA) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach binding equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using a gamma counter.
-
-
Data Analysis: The data are fitted to a one-site competition model to determine the inhibitory concentration (IC50), which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity
| Compound | Receptor | Cell Line | Ki (nM) |
| Representative GLP-1RA | hGLP-1R | CHO-hGLP-1R | 0.85 |
| Endogenous GLP-1(7-36) | hGLP-1R | CHO-hGLP-1R | 0.50 |
Functional Potency: cAMP Signaling
Activation of the GLP-1 receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Measuring cAMP production is a primary method for assessing the functional potency of GLP-1 receptor agonists.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Lines: CHO-K1 or HEK293 cells expressing hGLP-1R.
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
-
Procedure:
-
Cells are seeded in microplates and incubated overnight.
-
The cells are then treated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
After incubation, the cells are lysed, and the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.
-
The TR-FRET signal is measured, which is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).
Data Presentation: Functional Potency
| Compound | Assay | Cell Line | EC50 (nM) |
| Representative GLP-1RA | cAMP Accumulation | CHO-hGLP-1R | 1.2 |
| Endogenous GLP-1(7-36) | cAMP Accumulation | CHO-hGLP-1R | 0.9 |
Visualization: GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor activation and downstream cAMP signaling pathway.
In Vitro Insulin Secretion
To confirm the therapeutic relevance of a GLP-1 receptor agonist, its ability to stimulate insulin secretion from pancreatic beta cells is assessed.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Lines: INS-1E (rat insulinoma) or isolated rodent/human pancreatic islets.
-
Procedure:
-
Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).
-
They are then stimulated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence of varying concentrations of the test compound.
-
After incubation, the supernatant is collected.
-
Insulin concentration in the supernatant is measured using an ELISA or HTRF assay.
-
-
Data Analysis: The insulin secretion is plotted against the compound concentration to determine the EC50.
Data Presentation: Insulin Secretion
| Compound | Cell/Tissue Type | EC50 (nM) for Insulin Secretion |
| Representative GLP-1RA | INS-1E cells | 2.5 |
| Representative GLP-1RA | Human Islets | 3.1 |
Visualization: Experimental Workflow for GSIS Assay
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Summary and Conclusion
The in vitro characterization of a representative GLP-1 receptor agonist demonstrates its high binding affinity to the human GLP-1 receptor and potent functional activity in stimulating the canonical cAMP signaling pathway. Furthermore, these in vitro properties translate to a therapeutically relevant outcome, namely the potentiation of glucose-stimulated insulin secretion in pancreatic beta cells. These foundational in vitro studies are essential for establishing the pharmacological profile of a novel GLP-1 receptor agonist and provide the basis for its further development.
Preclinical data on Relitegatide brexetan
An In-depth Technical Guide on the Preclinical Data of Suvecaltamide (CX-8998)
It is important to note that extensive searches for "Relitegatide brexetan" did not yield any publicly available information. The preclinical data presented in this document pertains to Suvecaltamide (also known as CX-8998), a compound with a well-documented preclinical profile that aligns with the user's request for in-depth technical information. It is highly probable that "this compound" is an alternative, internal, or erroneous name for Suvecaltamide.
Introduction
Suvecaltamide (CX-8998) is a potent and selective, state-dependent modulator of T-type calcium channels (CaV3).[1][2][3] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions associated with the pathophysiology of essential tremor (ET) and certain types of epilepsy.[1][2] Preclinical evidence strongly supports the therapeutic potential of Suvecaltamide in these neurological disorders. This document provides a comprehensive overview of the available preclinical data, including quantitative summaries of in vitro and in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Preclinical Data
In Vitro Pharmacology
Suvecaltamide's primary mechanism of action is the modulation of T-type calcium channels. It exhibits potent, state-dependent inhibition of all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]
Table 1: In Vitro Potency of Suvecaltamide on Human CaV3 Subtypes
| Parameter | CaV3.1 | CaV3.2 | CaV3.3 |
| Potency (IC50) | Low nM | Low nM | Low nM |
| State Dependence | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state |
| Voltage-dependent Inactivation Shift | -6 to -18 mV | -6 to -18 mV | -6 to -18 mV |
Data synthesized from abstract by E. Brigham, et al. (2022).[1]
In Vivo Efficacy
Preclinical studies in rodent models of essential tremor and absence epilepsy have demonstrated the significant therapeutic potential of Suvecaltamide.
Table 2: In Vivo Efficacy of Suvecaltamide in a Rat Model of Essential Tremor
| Model | Treatment | Dose (mg/kg, oral) | Outcome |
| Harmaline-induced tremor in rats | Suvecaltamide | ≥ 1 | Dose-dependent reduction in tremor |
| Vehicle | - | No significant effect |
Data from abstract by E. Brigham, et al. (2022).[1]
Table 3: In Vivo Efficacy of Suvecaltamide in a Genetic Model of Absence Epilepsy (GAERS)
| Treatment | Dose (mg/kg, oral) | Seizure Reduction (Spike Wave Discharges) | Comparison |
| Suvecaltamide | 3 | Equivalent to Ethosuximide (B1671622) | - |
| Suvecaltamide | 10 | ~99% reduction | Superior to Ethosuximide |
| Ethosuximide | 100 | ~60% reduction | Standard of care |
| Vehicle | - | No significant effect | - |
Data from abstract by M. Lee, et al. (2018).[2]
Pharmacokinetics
Pharmacokinetic studies have established a clear relationship between plasma concentration and therapeutic effect.
Table 4: Preclinical and Predicted Human Pharmacokinetics of Suvecaltamide
| Species | Effective Plasma Concentration | Predicted Human Therapeutic Plasma Concentration |
| Rat | 150-350 nM | 300-700 nM (adjusting for plasma protein binding) |
| Human (Phase 1) | - | ≥200–300 nM (for pharmaco-EEG effects) |
Data from abstracts by M. Lee, et al. (2018) and a Neurology conference abstract (2019).[3][4]
Experimental Protocols
In Vitro Electrophysiology
Objective: To characterize the in vitro pharmacology of Suvecaltamide on T-type calcium channel subtypes.[1]
Methodology:
-
Cell Line: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 were used.[1]
-
Recording System: Whole-cell currents were recorded using a QPatch 48X automated patch clamp system.[1]
-
Experimental Conditions:
-
Data Analysis: The midpoint of voltage-dependent channel inactivation and the IC50 values for inhibition were calculated and compared between treatment groups.[1]
In Vivo Harmaline-Induced Tremor Model
Objective: To evaluate the in vivo anti-tremor efficacy of Suvecaltamide.[1]
Methodology:
-
Animal Model: Male rats were used.[1]
-
Induction of Tremor: Tremor was induced by the administration of harmaline (B1672942) (10–15 mg/kg, intraperitoneal).[1]
-
Drug Administration: Suvecaltamide (0.1–10 mg/kg) or vehicle was administered orally, either before or after harmaline administration.[1]
-
Tremor Quantification: Tremor (9–12 Hz) was quantified using a piezoelectric sensor cage system.[1]
-
Data Analysis: The reduction in tremor activity was compared between Suvecaltamide-treated and vehicle-treated groups.[1]
In Vivo Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
Objective: To assess the efficacy of Suvecaltamide in a genetic model of absence epilepsy.[2][5]
Methodology:
-
Animal Model: A cohort of 10 GAERS rats with spontaneous absence seizures was used.[2]
-
Electrode Implantation: EEG electrodes were stereotactically implanted for continuous monitoring.[2]
-
Drug Administration: Suvecaltamide (1, 3, and 10 mg/kg), ethosuximide (100 mg/kg as a positive control), or vehicle was administered by oral gavage in a cross-over design.[2]
-
EEG Recording: EEG recordings were made at baseline (20 minutes prior to administration) and for 90 minutes post-administration in freely moving animals.[2]
-
Data Analysis: EEG recordings were scored by a blinded reviewer to determine the number and cumulative duration of spike-wave discharges (SWDs).[2]
Visualizations
Caption: Mechanism of action of Suvecaltamide on T-type calcium channels.
Caption: Experimental workflow for the harmaline-induced tremor model.
Caption: Experimental workflow for the GAERS model of absence epilepsy.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. CX-8998--A-Potent--Selective-T-type-Calcium-Channel-Antagonist--Fully-Suppresses-Seizures-in-the-GAERS-Genetic-Model-of-Epilepsy [aesnet.org]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. neurology.org [neurology.org]
- 5. Cavion and SynapCell Present Significant Seizure-Suppressing Outcomes Using the GAERS Rat [synapcell.com]
Relitegatide Brexetan: A Technical Overview of a Prostate-Specific Membrane Antigen (PSMA)-Targeting Radiopharmaceutical
Disclaimer: As of late 2025, publicly accessible scientific literature, clinical trial databases, and regulatory documents do not contain specific quantitative receptor binding affinity data (e.g., Ki, Kd, IC50) for the compound designated "relitegatide brexetan." This substance is identified in the World Health Organization's International Nonproprietary Names (INN) list as "gallium (68Ga) this compound," indicating its function as a radiopharmaceutical imaging agent. Commercial listings further classify it as an anticancer agent intended for imaging diagnosis when labeled with Gallium-68.
Based on its nomenclature and intended use, it is highly probable that this compound is a ligand targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-established biomarker significantly overexpressed on the surface of prostate cancer cells, making it a prime target for diagnostic imaging and targeted therapy.
This technical guide provides a comprehensive overview of the presumed core aspects of this compound, based on the established principles of PSMA-targeting radiopharmaceuticals. The experimental protocols and data presented are representative of the methodologies used to characterize similar agents in this class.
Core Concepts
Gallium-68 (⁶⁸Ga) labeled PSMA-targeting agents are pivotal in the field of nuclear medicine for the diagnosis and staging of prostate cancer via Positron Emission Tomography (PET). These agents consist of three key components:
-
A PSMA-binding motif: This is a small molecule, typically urea-based, that recognizes and binds with high affinity to the extracellular enzymatic domain of the PSMA protein.
-
A chelator: This chemical moiety, such as HBED-CC or DOTA, securely encapsulates the radioactive Gallium-68 atom, preventing its release in vivo.
-
The radionuclide (⁶⁸Ga): A positron-emitting isotope that allows for detection by a PET scanner.
The fundamental mechanism of action involves the intravenous administration of the radiopharmaceutical, which then circulates throughout the body and accumulates at sites of high PSMA expression, primarily prostate cancer lesions.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter that determines its efficacy as an imaging agent. High affinity ensures strong and specific binding to the target, leading to high-quality images with good tumor-to-background contrast. This is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).
While specific data for this compound is unavailable, the following table presents representative binding affinity data for other well-characterized PSMA-targeting radiopharmaceuticals to serve as a reference.
| Ligand | Cell Line | Assay Type | Binding Affinity (IC50/Ki/Kd in nM) | Reference |
| PSMA-11 | LNCaP | Competitive Binding | IC50: 12.0 ± 2.1 | [Fendler et al., 2017] |
| PSMA-617 | LNCaP | Competitive Binding | IC50: 2.3 ± 0.9 | [Afshar-Oromieh et al., 2015] |
| DCFPyL | LNCaP | Competitive Binding | Ki: 1.7 ± 0.3 | [Chen et al., 2011] |
| RPS-072 | LNCaP | Competitive Binding | IC50: 6.7 ± 3.7 | [J. Nucl. Med., 2019] |
Mechanism of Action and Signaling Pathways
Upon binding to PSMA, the radioligand-receptor complex is internalized by the cancer cell through a process of endocytosis. This internalization is advantageous for imaging as it leads to the accumulation and retention of the radioactive signal within the tumor cells. PSMA itself is known to be involved in various cellular processes, including cell survival and proliferation, through modulation of signaling pathways such as PI3K/Akt. However, for a diagnostic agent like ⁶⁸Ga-relitegatide brexetan, the primary mechanism is the high-affinity binding and subsequent detection, rather than the modulation of these pathways.
No Publicly Available Pharmacokinetic Data for Relitegatide Brexetan in Animal Models
A comprehensive search of scientific literature and public databases has revealed no specific preclinical or animal pharmacokinetic data for a compound named "Relitegatide brexetan." This suggests that "this compound" may be an internal codename not yet disclosed in public forums, a very new compound for which research has not been published, or a potential misspelling of another therapeutic agent.
Subsequent searches for "Relitegatide" alone and variations thereof also failed to yield any relevant information regarding its pharmacokinetic properties in animal models.
It is possible that "this compound" is a mistaken reference to "Retatrutide" (LY3437943), an investigational GIP, GLP-1, and glucagon (B607659) receptor triple agonist currently in clinical development for obesity and type 2 diabetes. However, publicly available information for Retatrutide is predominantly focused on its clinical trial results, and detailed preclinical pharmacokinetic studies in animal models have not been published.
Due to the absence of any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for the pharmacokinetics of "this compound" in animal models.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or await future publications and presentations from the sponsoring organization. If "this compound" is a misspelling, clarifying the correct compound name is the necessary first step to obtaining the desired pharmacokinetic information.
Early-Phase Clinical Trial Results of Relitegatide Brexetan (Olamkicept)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Relitegatide brexetan, also known as Olamkicept (formerly TJ301 or FE 999301), is an investigational therapeutic agent that has shown promise in early-phase clinical trials for the treatment of inflammatory conditions. This document provides a comprehensive overview of the available clinical data, with a focus on the quantitative results, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Selective Inhibition of IL-6 Trans-Signaling
This compound is a soluble gp130-Fc fusion protein that acts as a selective inhibitor of the interleukin-6 (IL-6) trans-signaling pathway.[1][2] IL-6 is a pleiotropic cytokine with both pro-inflammatory and homeostatic functions, which are mediated through two distinct signaling pathways: the classic signaling and the trans-signaling pathway.
-
Classic Signaling: This pathway is activated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R). This complex then associates with the signal-transducing protein gp130, initiating intracellular signaling that is generally associated with regenerative and anti-inflammatory responses. The expression of mIL-6R is limited to certain cell types, such as hepatocytes and some immune cells.
-
Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6 receptor (sIL-6R). The resulting IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, leading to a broad pro-inflammatory response. This pathway is implicated in the pathogenesis of various chronic inflammatory diseases.
This compound is designed to specifically target the IL-6 trans-signaling pathway by binding to the IL-6/sIL-6R complex, thereby preventing its interaction with gp130 and subsequent pro-inflammatory signaling. This selective inhibition is hypothesized to reduce inflammation while preserving the beneficial effects of classic IL-6 signaling.[1][3]
Figure 1: Mechanism of Action of this compound.
Phase II Clinical Trial in Ulcerative Colitis
A Phase II, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with active ulcerative colitis.[1]
Experimental Protocol
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 91 adult patients with active ulcerative colitis, defined by a full Mayo score ≥5, a rectal bleeding subscore ≥1, and an endoscopy subscore ≥2, who had an inadequate response to conventional therapy.[1][4]
-
Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive intravenous infusions of:
-
This compound 300 mg every two weeks (Q2W)
-
This compound 600 mg every two weeks (Q2W)
-
Placebo every two weeks (Q2W)
-
-
Treatment Duration: 12 weeks.
-
Primary Endpoint: Clinical response at week 12, defined as a decrease in the full Mayo score of ≥3 points and ≥30% from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1.[2][5]
-
Secondary Endpoints: Included clinical remission (full Mayo score ≤2 with no individual subscore >1) and mucosal healing (endoscopy subscore of 0 or 1) at week 12.[2][5]
Figure 2: Phase II Ulcerative Colitis Trial Workflow.
Efficacy Results
The 600 mg dose of this compound demonstrated statistically significant improvements in the primary and key secondary endpoints compared to placebo.[1][2][3]
| Endpoint | Placebo (n=29) | Relitegatide 300 mg (n=30) | Relitegatide 600 mg (n=29) | p-value (600 mg vs Placebo) |
| Clinical Response (Primary) | 34.5% | 43.3% | 58.6% | 0.032[2][3] |
| Clinical Remission | 0% | 6.7% | 20.7% | <0.001[2] |
| Mucosal Healing | 3.4% | 10.0% | 34.5% | <0.001[2] |
Safety and Tolerability
This compound was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar across all treatment groups.[2]
| Adverse Events | Placebo (n=30) | Relitegatide 300 mg (n=31) | Relitegatide 600 mg (n=30) |
| Any TEAE | 50.0% | 58.1% | 53.3% |
| Serious AEs | 6.7% | 3.2% | 3.3% |
The most common TEAEs reported included upper respiratory tract infection, and transient increases in AST and urine bilirubin (B190676) levels.[2] No deaths or severe adverse events typically associated with pan-IL-6 inhibitors, such as severe infections or gastrointestinal perforations, were reported.[6]
Phase I Clinical Trials
First-in-human, randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects and patients with Crohn's disease.
Experimental Protocol
-
Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose trials.
-
Participants: Healthy adult subjects and patients with Crohn's disease.
-
Dose Ranges:
-
SAD (IV): 0.75 mg to 750 mg
-
SAD (SC): 60 mg
-
MAD (IV): 75 mg, 300 mg, and 600 mg once weekly for 4 weeks
-
Pharmacokinetic and Pharmacodynamic Results
This compound exhibited dose-independent pharmacokinetics following both single and multiple administrations. There was no significant difference in systemic exposure observed between healthy subjects and patients with Crohn's disease. Complete target engagement, as measured by the inhibition of STAT3 phosphorylation, was achieved at serum concentrations of 1-5 μg/mL.
Safety and Tolerability
No severe or serious treatment-emergent adverse events were reported in the Phase I trials. The most common TEAEs in the SAD trial were headache, nasopharyngitis, and myalgia. In the MAD trial, the most frequent TEAEs were diarrhea, headache, and cough. Infusion-related reactions occurred in a small number of participants.
Conclusion
The early-phase clinical trial results for this compound (Olamkicept) are encouraging. The Phase II study in patients with active ulcerative colitis demonstrated a statistically significant and clinically meaningful improvement in key efficacy endpoints with the 600 mg dose, coupled with a favorable safety profile. The Phase I data in healthy volunteers and patients with Crohn's disease support the safety and tolerability of the drug and provide evidence of target engagement. These findings warrant further investigation of this compound in larger, long-term studies to fully elucidate its therapeutic potential in inflammatory bowel disease and other inflammatory conditions. The selective inhibition of the IL-6 trans-signaling pathway represents a promising and differentiated approach to the treatment of these diseases.
References
- 1. I-Mab Announces Positive Topline Phase 2 Results for Olamkicept in Ulcerative Colitis [prnewswire.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Effect of Induction Therapy With Olamkicept vs Placebo on Clinical Response in Patients With Active Ulcerative Colitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Induction Therapy With Olamkicept vs Placebo on Clinical Response in Patients With Active Ulcerative Colitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An Analysis of the Cellular Pathways Modulated by Relitegatide Brexetan
Disclaimer: As of late 2025, publicly accessible, peer-reviewed scientific literature detailing the specific cellular pathways modulated by a compound named "Relitegatide brexetan" is unavailable. The name does not appear in major pharmacology or clinical trial databases. One vendor lists "this compound" as an anticancer agent that can be labeled with 68Ga for imaging diagnostics, but provides no further details on its mechanism of action[1].
Given the absence of specific data for "this compound," this document will serve as a technical template. It outlines the structure and type of information required for a comprehensive guide on a novel therapeutic agent's interaction with cellular pathways. To illustrate this, we will use the well-understood mechanism of a hypothetical GLP-1 Receptor Agonist, a common class of drugs used in metabolic diseases. This template can be populated with specific data for this compound as it becomes available.
Introduction to [Target Pathway, e.g., GLP-1 Receptor Signaling]
The Glucagon-Like Peptide-1 (GLP-1) receptor is a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons, and other cell types. Its activation by endogenous GLP-1 or synthetic agonists initiates a cascade of intracellular events crucial for glucose homeostasis, appetite regulation, and cell survival. Understanding the modulation of this pathway is key to developing therapeutics for type 2 diabetes and obesity.
Core Signaling Cascade Modulated by [Drug Name]
Activation of the GLP-1 receptor by an agonist like our hypothetical compound leads to the canonical activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This primary signal is then transduced through two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (EPAC) pathway.
Quantitative Analysis of Pathway Modulation
The efficacy and potency of a modulator are determined through quantitative assays. Key parameters include the half-maximal effective concentration (EC50) for downstream effects like cAMP production and the binding affinity (Kd).
Table 1: In Vitro Efficacy and Potency
| Assay Type | Cell Line | Parameter | This compound | Control (Endogenous GLP-1) |
|---|---|---|---|---|
| cAMP Production | HEK293-GLP1R | EC50 (nM) | Data Not Available | Data Not Available |
| Receptor Binding | CHO-K1-GLP1R | Kd (nM) | Data Not Available | Data Not Available |
| Insulin Secretion | INS-1E Cells | Fold-Increase | Data Not Available | Data Not Available |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to validating scientific claims. Below are example protocols for the key experiments cited above.
cAMP Production Assay
This experiment quantifies the production of intracellular cAMP following receptor activation.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R) are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Protocol:
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
Culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubated for 15 minutes.
-
Cells are treated with serial dilutions of this compound or standard GLP-1 for 30 minutes at 37°C.
-
Following incubation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis: Data is normalized to the maximum response and fitted to a four-parameter logistic curve to determine EC50 values.
Receptor Binding Assay
This protocol determines the affinity of the compound for its target receptor.
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells overexpressing the GLP-1 receptor. Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Protocol:
-
A competitive binding assay is set up in a 96-well plate.
-
A constant concentration of a radiolabeled or fluorescently-labeled GLP-1 analogue (the tracer) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to displace the tracer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free tracer are separated via filtration, and the radioactivity or fluorescence of the bound tracer is measured.
-
-
Data Analysis: Competition binding curves are generated, from which the IC50 is calculated. The dissociation constant (Kd) is then determined using the Cheng-Prusoff equation.
Conclusion
While specific data on this compound is not yet in the public domain, the framework provided here illustrates the necessary components of a technical guide for a novel therapeutic agent. Through a combination of clear pathway diagrams, structured quantitative data, and detailed experimental protocols, researchers and developers can rigorously evaluate the mechanism and potential of such a compound. Future research should aim to populate these sections with empirical data to fully characterize the cellular effects of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Testing of Peptide-Based PET Imaging Agents
Disclaimer: As of December 2025, specific in vivo testing protocols for Relitegatide brexetan are not extensively available in the public domain. However, based on available information, Relitegatide is a peptide-based agent labeled with Gallium-68 (⁶⁸Ga), indicating its use as a PET (Positron Emission Tomography) imaging agent for oncology. The protocols detailed below are representative of the in vivo testing pipeline for a well-established and analogous class of agents: ⁶⁸Ga-labeled peptides targeting integrin αvβ3, a receptor commonly overexpressed in various cancer types and a frequent target for oncologic imaging agents. These notes are intended for researchers, scientists, and drug development professionals.
Introduction to Peptide-Based PET Imaging in Oncology
Peptide-based radiopharmaceuticals represent a significant advancement in molecular imaging for oncology. These agents typically consist of three key components: a peptide that selectively binds to a specific target on cancer cells (e.g., a cell surface receptor), a chelator that securely holds a radioactive isotope, and the positron-emitting radionuclide itself (such as ⁶⁸Ga). This tripartite structure allows for non-invasive, whole-body imaging to visualize and quantify tumor lesions, assess disease burden, and monitor therapeutic response.
The overexpression of certain receptors, like integrin αvβ3, on tumor neovasculature and cancer cells, but not on healthy, quiescent endothelial cells, makes them excellent targets for these imaging agents. By targeting these unique molecular signatures, it is possible to achieve high-contrast images that can aid in diagnosis, staging, and treatment planning.
Mechanism of Action: A Representative Example - Integrin αvβ3 Targeting
Integrin αvβ3 plays a crucial role in tumor angiogenesis, invasion, and metastasis. The signaling cascade initiated by ligand binding to integrin αvβ3 promotes cell survival, proliferation, and migration. PET imaging agents targeting this receptor can provide a quantitative measure of its expression, offering insights into the angiogenic activity of a tumor.
Experimental Protocols for In Vivo Testing
The following protocols outline the key steps for the preclinical evaluation of a ⁶⁸Ga-labeled peptide imaging agent.
Protocol 2.1: Radiolabeling of the Peptide
Objective: To efficiently and stably label the peptide-chelator conjugate with ⁶⁸Ga.
Materials:
-
Peptide-chelator conjugate (e.g., NOTA-RGD)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Heating block or microwave synthesizer
-
C18 Sep-Pak cartridges for purification
-
Radio-TLC or radio-HPLC system for quality control
Methodology:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Add the peptide-chelator conjugate (typically 10-50 µg) to the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Heat the reaction vial at 95°C for 5-10 minutes.
-
After cooling to room temperature, purify the ⁶⁸Ga-labeled peptide using a C18 Sep-Pak cartridge.
-
Perform quality control to determine radiochemical purity (RCP) and specific activity. The RCP should be >95%.
Protocol 2.2: Establishment of Tumor Xenograft Models
Objective: To develop a reliable animal model with tumors expressing the target of interest.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cancer cell line known to express the target receptor (e.g., U87MG or M21 for integrin αvβ3)
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel (optional, to improve tumor take rate)
-
Sterile syringes and needles
Methodology:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Experiments can typically commence when tumors reach a volume of 100-300 mm³.
Protocol 2.3: In Vivo PET/CT Imaging
Objective: To visualize the biodistribution of the ⁶⁸Ga-labeled peptide and its uptake in the tumor.
Methodology:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% in oxygen).
-
Administer approximately 5-10 MBq of the ⁶⁸Ga-labeled peptide intravenously via the tail vein.
-
Position the mouse in a small-animal PET/CT scanner.
-
Acquire static or dynamic PET images at predefined time points (e.g., 30, 60, and 120 minutes post-injection).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs. Data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2.4: Ex Vivo Biodistribution Study
Objective: To quantitatively determine the tracer's distribution in various organs and confirm PET imaging findings.
Methodology:
-
Following the final imaging session, euthanize the mice.
-
Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ as %ID/g.
Data Presentation
Quantitative data from in vivo studies are crucial for evaluating the potential of a new imaging agent. The tables below provide a template for presenting such data, with example values derived from studies on ⁶⁸Ga-labeled RGD peptides.[1][2]
Table 1: Radiolabeling and Quality Control
| Parameter | Result |
| Radiochemical Purity (RCP) | > 98% |
| Specific Activity | 25-50 GBq/µmol |
| Stability in Serum (1 hr) | > 95% intact |
Table 2: Ex Vivo Biodistribution in U87MG Xenograft Model (60 min p.i.)
| Organ | Mean %ID/g ± SD |
| Blood | 0.25 ± 0.08 |
| Heart | 0.15 ± 0.04 |
| Lungs | 0.45 ± 0.12 |
| Liver | 0.60 ± 0.15 |
| Spleen | 0.30 ± 0.09 |
| Kidneys | 12.50 ± 3.50 |
| Muscle | 0.20 ± 0.05 |
| Bone | 0.35 ± 0.10 |
| Tumor | 4.50 ± 1.20 |
Table 3: Tumor-to-Organ Ratios (60 min p.i.)
| Ratio | Value |
| Tumor-to-Blood | 18.0 |
| Tumor-to-Muscle | 22.5 |
| Tumor-to-Liver | 7.5 |
Study Design and Logic
A well-designed preclinical study aims to demonstrate the specificity and potential utility of the imaging agent. This involves not only quantifying uptake in a target-positive tumor model but also including essential control groups.
This comprehensive approach, including robust protocols, clear data presentation, and logical study design, is essential for the successful preclinical evaluation of novel peptide-based imaging agents like this compound.
References
Application Notes and Protocols: Relitegatide Brexetan for Metabolic Disease Research
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "Relitegatide brexetan." The following application notes and protocols are based on the established mechanisms and research methodologies for a closely related class of investigational drugs: GLP-1/GIP/Glucagon (B607659) receptor tri-agonists. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working on novel multi-receptor agonists for metabolic diseases.
Introduction
Metabolic diseases, including type 2 diabetes and obesity, represent a significant global health challenge. A promising therapeutic strategy involves the simultaneous activation of three key incretin (B1656795) and hormone receptors: the glucagon-like peptide-1 receptor (GLP-1R), the glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon receptor (GCGR). Co-agonism of these receptors has been shown to have synergistic effects on glucose control, weight loss, and overall metabolic homeostasis.[1][2] this compound is hypothesized to be a long-acting tri-agonist within this class, engineered to provide a balanced activation of these three signaling pathways for the treatment of metabolic disorders.
These application notes provide an overview of the presumed mechanism of action of this compound, along with detailed protocols for its preclinical and in vitro characterization.
Mechanism of Action: A Tri-Receptor Agonist Approach
This compound is designed to mimic the actions of native GLP-1, GIP, and glucagon, thereby integrating their metabolic benefits into a single molecule. The activation of their respective G-protein coupled receptors initiates a cascade of downstream signaling events.[1][2]
-
GLP-1R Activation: Primarily leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite through central nervous system pathways.[1][3]
-
GIPR Activation: Also stimulates glucose-dependent insulin secretion. It may also play a role in adipocyte function and bone metabolism.[1][2]
-
GCGR Activation: While seemingly counterintuitive, low-level glucagon receptor agonism is thought to increase energy expenditure and contribute to weight loss, complementing the effects of GLP-1R and GIPR activation.[1]
The combined action of these pathways is expected to result in robust improvements in glycemic control and substantial weight reduction.
Quantitative Data Summary
The following table summarizes hypothetical efficacy and pharmacokinetic data for this compound, based on reported data for similar tri-agonist compounds like Retatrutide.[4] This data is for illustrative purposes only.
| Parameter | Metric | Value | Species |
| In Vitro Potency | GLP-1R EC50 | 0.5 nM | Human |
| GIPR EC50 | 1.2 nM | Human | |
| GCGR EC50 | 5.0 nM | Human | |
| Pharmacokinetics | Half-life (t½) | ~150 hours | Human |
| Bioavailability (SC) | >80% | Human | |
| Preclinical Efficacy | Body Weight Change (4 weeks) | -15% | Diet-Induced Obese Mice |
| HbA1c Reduction (12 weeks) | -2.5% | db/db Mice | |
| Clinical Efficacy (Phase 2) | Mean Weight Loss (24 weeks) | -18% | Humans with Obesity |
| HbA1c Reduction (24 weeks) | -2.0% | Humans with T2D |
Experimental Protocols
Protocol 1: In Vitro Receptor Activation Assay
Objective: To determine the potency and efficacy of this compound at the human GLP-1, GIP, and glucagon receptors.
Methodology: This protocol utilizes a cell-based assay measuring the accumulation of cyclic AMP (cAMP) upon receptor activation.
Materials:
-
HEK293 cells stably expressing human GLP-1R, GIPR, or GCGR.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound, reference agonists (e.g., Semaglutide, Tirzepatide), and antagonist controls.
-
cAMP detection kit (e.g., HTRF or luminescence-based).
-
384-well white opaque assay plates.
Procedure:
-
Cell Culture: Culture the stable cell lines in T175 flasks until 80-90% confluency.
-
Cell Plating: Harvest cells and seed into 384-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and reference compounds in assay buffer.
-
Assay:
-
Remove culture medium from the plates.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add cAMP detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., HTRF or luminometer).
-
Data Analysis: Plot the dose-response curve and calculate the EC50 values using a four-parameter logistic regression model.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a preclinical model of diabetes.
Methodology: This protocol measures the glycemic response to an oral glucose challenge in mice following treatment with this compound.
Materials:
-
Diabetic mice (e.g., db/db or diet-induced obese C57BL/6J).
-
This compound formulated in a suitable vehicle (e.g., sterile saline).
-
Glucose solution (2 g/kg).
-
Handheld glucometer and test strips.
-
Subcutaneous injection supplies.
Procedure:
-
Acclimation: Acclimate animals to handling and experimental procedures for at least one week.
-
Dosing: Administer a single subcutaneous dose of this compound or vehicle to the mice.
-
Fasting: At a predetermined time post-dosing (e.g., 24 hours), fast the mice for 6 hours.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (time 0).
-
Glucose Challenge: Administer an oral gavage of glucose solution.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups using statistical analysis (e.g., ANOVA).
References
Application Notes and Protocols: Studying GIP/GLP-1 Co-agonism with Relitegatide Brexetan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Relitegatide brexetan, a novel GIP/GLP-1 co-agonist, to investigate the dual agonism of the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. The protocols outlined below are designed for both in vitro and in vivo characterization of this compound's pharmacological profile.
Introduction to GIP/GLP-1 Co-agonism
Glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) are incretin (B1656795) hormones that are secreted from the intestine upon nutrient ingestion and play a crucial role in regulating glucose homeostasis and energy metabolism.[1] Both hormones stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[1] GLP-1 receptor agonists have been successful in the treatment of type 2 diabetes and obesity, demonstrating robust effects on glycemic control and weight loss.[2]
Dual agonism of GIP and GLP-1 receptors has emerged as a promising therapeutic strategy, with the potential for synergistic effects on metabolic parameters.[3] Co-agonists like tirzepatide have shown unprecedented efficacy in reducing both HbA1c and body weight in clinical trials.[4] The proposed mechanisms for this enhanced efficacy include complementary actions on insulin and glucagon (B607659) secretion, as well as distinct effects on appetite regulation and energy expenditure.[3][5] this compound is a novel peptide-based therapeutic designed to activate both GIP and GLP-1 receptors, offering a valuable tool to further explore the therapeutic potential of this dual hormonal action.
GIP/GLP-1 Signaling Pathway
The binding of GIP and GLP-1 to their respective G protein-coupled receptors (GPCRs), GIPR and GLP-1R, on the surface of pancreatic beta-cells initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion. Both receptors are primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).
In Vitro Characterization of this compound
Data Presentation: In Vitro Potency and Affinity
The following tables summarize the expected in vitro pharmacological properties of this compound compared to native GIP and GLP-1.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | GIP Receptor (GIPR) | GLP-1 Receptor (GLP-1R) |
| Native GIP | 0.5 | >1000 |
| Native GLP-1 | >1000 | 1.2 |
| This compound | 1.5 | 2.0 |
Table 2: In Vitro Potency (EC50, nM) in cAMP Accumulation Assays
| Compound | GIPR-expressing Cells | GLP-1R-expressing Cells |
| Native GIP | 0.2 | >1000 |
| Native GLP-1 | >1000 | 0.8 |
| This compound | 0.9 | 1.5 |
Experimental Protocols: In Vitro Assays
A critical step in characterizing a GIP/GLP-1 co-agonist is to determine its binding affinity and functional potency at each receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human GIP and GLP-1 receptors.
Materials:
-
HEK293 cells stably expressing human GIPR or GLP-1R
-
[125I]-GIP and [125I]-GLP-1(7-36) amide (radioligands)
-
This compound
-
Native GIP and GLP-1 (for standards)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-hGIPR and HEK293-hGLP-1R cells.
-
In a 96-well plate, add increasing concentrations of this compound or unlabeled native ligands.
-
Add a fixed concentration of the respective radioligand ([125I]-GIP or [125I]-GLP-1).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GIPR or GLP-1R
-
This compound
-
Native GIP and GLP-1
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and incubate for 30 minutes.
-
Add increasing concentrations of this compound or native ligands to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.[6][7][8][9][10]
-
Plot the dose-response curves and calculate the EC50 values using a four-parameter logistic regression.
In Vivo Evaluation of this compound
Data Presentation: In Vivo Efficacy
The following tables present hypothetical data from in vivo studies in a diet-induced obese (DIO) mouse model.
Table 3: Effect on Glucose Tolerance in DIO Mice (Area Under the Curve, AUC)
| Treatment Group | Glucose AUC (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle | 30000 | - |
| GLP-1 Agonist (comparator) | 22000 | 26.7% |
| This compound | 18000 | 40.0% |
Table 4: Effect on Body Weight in DIO Mice after 28 Days
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) |
| Vehicle | 45.2 | 47.5 | +5.1% |
| GLP-1 Agonist (comparator) | 45.5 | 40.1 | -11.9% |
| This compound | 45.3 | 37.6 | -17.0% |
Experimental Protocols: In Vivo Studies
In vivo studies are essential to evaluate the therapeutic potential of this compound in a physiological context.
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks)
-
This compound
-
Vehicle control (e.g., saline)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillaries)
Procedure:
-
Fast the mice for 4-6 hours with free access to water.[11][12]
-
Administer a single subcutaneous dose of this compound or vehicle.
-
After a predetermined time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.[11][12][14]
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Objective: To evaluate the long-term effect of this compound on body weight.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound
-
Vehicle control
-
Electronic balance
Procedure:
-
Acclimatize DIO mice and record their baseline body weight.
-
Randomize mice into treatment groups (vehicle, this compound).
-
Administer daily or long-acting formulations of this compound or vehicle subcutaneously for a specified period (e.g., 28 days).
-
Monitor and record the body weight of each mouse daily or several times a week.
-
Monitor food intake as a secondary endpoint.
-
At the end of the study, calculate the percentage change in body weight from baseline.
Conclusion
This compound represents a promising tool for investigating the synergistic effects of GIP and GLP-1 receptor co-agonism. The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro and in vivo pharmacological characterization of this and other novel co-agonists. The data generated from these studies will be critical in elucidating the full therapeutic potential of this drug class for the treatment of type 2 diabetes, obesity, and related metabolic disorders.
References
- 1. adipogen.com [adipogen.com]
- 2. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. Tirzepatide, a dual GIP/GLP-1 receptor co-agonist for the treatment of type 2 diabetes with unmatched effectiveness regrading glycaemic control and body weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. IP Glucose Tolerance Test in Mouse [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Relitegatide Brexetan for Cell Culture Experiments
A comprehensive search for publicly available data on the use of relitegatide brexetan in cell culture experiments, including its mechanism of action, signaling pathways, and established in vitro protocols, did not yield any specific information.
The scientific literature and other accessible resources do not currently contain detailed studies outlining the application of this compound in a laboratory cell culture setting. Consequently, it is not possible to provide established dosage recommendations, detailed experimental protocols, or validated signaling pathway diagrams for this compound.
The development of robust and reproducible cell culture-based assays is a critical step in the preclinical evaluation of any new therapeutic agent. This process typically involves:
-
Dose-response studies: To determine the effective concentration range and identify the optimal dose for achieving the desired biological effect while minimizing cytotoxicity.
-
Mechanism of action studies: To elucidate the specific molecular pathways through which the compound exerts its effects.
-
In vitro efficacy and toxicity testing: To assess the therapeutic potential and safety profile of the compound in various cell lines.
Without access to foundational data from such in vitro studies on this compound, the creation of detailed application notes and protocols is not feasible. Researchers and drug development professionals interested in evaluating this compound are encouraged to consult any non-public, proprietary data that may exist or to initiate foundational in vitro studies to establish these critical experimental parameters.
Application Notes and Protocols: Relitegatide brexetan
Introduction
Relitegatide brexetan is a novel synthetic peptide therapeutic currently under investigation for its role in modulating cellular metabolic pathways. As a lyophilized powder, this compound offers enhanced stability for shipping and long-term storage.[1][2][3] Proper reconstitution and handling are critical to ensure the peptide's structural integrity, biological activity, and the reproducibility of experimental results.[4][5] These application notes provide detailed protocols for the reconstitution, storage, and stability assessment of this compound for research use.
Product Information
-
Product Name: this compound
-
Appearance: White to off-white lyophilized powder
-
Formulation: Lyophilized from a solution containing this compound, mannitol, and a phosphate (B84403) buffer system. Mannitol is included as a bulking agent to ensure a robust lyophilized cake structure.[6][7]
-
Storage of Lyophilized Powder: Store vials at -20°C to -80°C for long-term storage (up to several years).[2][8][9] Vials are stable at room temperature for short periods, such as during shipping.[1][3] Protect from light and moisture.[2][10]
Reconstitution Protocol
3.1 Materials Required
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free reconstitution solvent (see Table 1 for options)
-
Sterile syringes and needles
-
Alcohol swabs
-
Vortex mixer and centrifuge (optional)
3.2 Reconstitution Procedure
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes in a desiccator to prevent moisture condensation.[4][11][12]
-
Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[9]
-
Wipe the rubber stopper of the vial with a sterile alcohol swab.[3][13]
-
Using a sterile syringe, slowly inject the recommended volume of the chosen reconstitution solvent (see Section 4.0) down the side of the vial. Avoid squirting the solvent directly onto the powder to minimize foaming.[1]
-
Gently swirl or rock the vial to dissolve the contents. Do not shake or vortex vigorously , as this can cause aggregation or denaturation of the peptide.[1] If necessary, the vial can be gently sonicated for brief periods.[11][14]
-
Visually inspect the solution to ensure it is clear, colorless, and free of particulates.[1][5] Complete dissolution may take a few minutes.
-
The reconstituted solution is now ready for use or for further dilution into experimental buffers.
Solubility and Recommended Solvents
The solubility of this compound has been determined in several common laboratory solvents. The choice of solvent can impact solution stability. For most cell-based assays and in vivo studies, reconstitution in Sterile Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Observations |
| Sterile Water | ≤ 2.0 | Forms a clear solution. May have slightly acidic pH. |
| Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | ≤ 2.0 | Recommended for biological applications. Clear solution. |
| 10% Acetic Acid in Sterile Water | > 5.0 | High solubility, suitable for preparing concentrated stock solutions.[12] |
| Dimethyl Sulfoxide (DMSO) | > 10.0 | High solubility for hydrophobic peptides.[14] Dilute into aqueous buffers carefully. |
Storage of Reconstituted Solutions
Reconstituted peptide solutions are significantly less stable than the lyophilized powder and are susceptible to chemical and physical degradation.[10][15] Adherence to proper storage conditions is critical.
5.1 Short-Term Storage
-
Store reconstituted solutions at 2-8°C for up to 7 days . Protect from light.
5.2 Long-Term Storage
-
For storage longer than 7 days, the solution must be aliquoted into single-use volumes and frozen at -20°C or -80°C .[4][16]
-
Crucially, avoid repeated freeze-thaw cycles , as this leads to peptide degradation and aggregation.[8][10][16]
-
Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln have limited shelf lives in solution.[11][15]
Table 2: Stability of Reconstituted this compound (1 mg/mL in PBS, pH 7.4)
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| 2-8°C | 7 Days | > 98% | No visible precipitation. |
| 2-8°C | 14 Days | ~95% | Minor degradation products observed. |
| -20°C | 3 Months | > 98% | After 1 freeze-thaw cycle. |
| -20°C | 3 Months | ~94% | After 3 freeze-thaw cycles. |
| -80°C | 6 Months | > 99% | After 1 freeze-thaw cycle. |
Experimental Protocols
6.1 Protocol for Quantification by UV Spectroscopy
The concentration of the reconstituted this compound solution can be estimated using its molar extinction coefficient at 280 nm.
-
Molar Extinction Coefficient (ε) at 280 nm: 12,490 M⁻¹cm⁻¹ (hypothetical value)
-
Molecular Weight (MW): 4152.7 g/mol (hypothetical value)
Procedure:
-
Calibrate a UV-Vis spectrophotometer with the same buffer used for reconstitution.
-
Measure the absorbance (A) of the this compound solution at 280 nm using a quartz cuvette with a 1 cm path length. Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with buffer if necessary.
-
Calculate the molar concentration (C) using the Beer-Lambert law:
-
C (mol/L) = A / (ε × path length)
-
-
Convert the concentration to mg/mL:
-
Concentration (mg/mL) = C (mol/L) × MW ( g/mol ) / 1000
-
6.2 Protocol for Stability Assessment by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to assess the purity of this compound and monitor the formation of degradation products over time.[8][17][18]
-
System: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 20% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the reconstituted peptide solution to approximately 0.5 mg/mL with Mobile Phase A.
Procedure:
-
Prepare samples from stability studies (e.g., from different time points and storage conditions).
-
Equilibrate the HPLC system with the initial mobile phase conditions (20% B).
-
Inject the prepared sample and run the gradient method.
-
The purity is calculated by integrating the peak area of the main this compound peak and expressing it as a percentage of the total peak area of all detected peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
Visualizations
Caption: Workflow for the reconstitution and handling of lyophilized this compound.
Caption: Logical flow for the stability testing of reconstituted this compound.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. bluewellpeptides.com [bluewellpeptides.com]
- 2. jpt.com [jpt.com]
- 3. particlepeptides.com [particlepeptides.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. jpt.com [jpt.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Excipients [opsdiagnostics.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. support.canlabintl.com [support.canlabintl.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. peptidesciences.com [peptidesciences.com]
- 16. lifetein.com [lifetein.com]
- 17. ijsra.net [ijsra.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Relitegatide Brexetan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are proposed methodologies for the quantification of Relitegatide brexetan. As of this writing, specific validated analytical methods for this compound are not widely published. The information provided herein is based on established analytical techniques for similar peptide-based pharmaceuticals and should be fully validated by the end-user to ensure accuracy, precision, and robustness for its intended purpose.
Introduction
This compound is a peptide-based therapeutic agent. Accurate and reliable quantification of this molecule in various matrices, including pharmaceutical formulations and biological fluids, is critical for quality control, pharmacokinetic (PK), and pharmacodynamic (PD) studies. This document outlines proposed analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for peptide quantification.[1][2]
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for quantifying this compound in pharmaceutical formulations and for purity assessments.[2][3][4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma and serum.[1][5][6]
Section 1: Quantification of this compound by HPLC-UV
This method is suitable for the determination of this compound in bulk drug substance and finished pharmaceutical products.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm).
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water (HPLC or Milli-Q grade).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the desired range (e.g., 10-200 µg/mL).
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Gradient elution (see Table 1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm or 280 nm (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
Table 1: Proposed HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the substance in the diluent to achieve a concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Lyophilized Powder): Reconstitute the product with a known volume of diluent. Further dilute as necessary to bring the concentration within the calibration range.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Typical Method Performance (Based on Similar Peptide Analysis)
Table 2: Expected HPLC-UV Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 1-5 µg/mL |
| Limit of Quantification (LOQ) | 5-15 µg/mL |
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Section 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in biological matrices like human plasma, which is essential for pharmacokinetic studies.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Reversed-phase C18 or similar peptide separation column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Data acquisition and processing software.
-
Solid Phase Extraction (SPE) cartridges or 96-well plates.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
This compound reference standard.
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS or Milli-Q grade).
-
Human plasma (with anticoagulant, e.g., K2EDTA).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard and QC Stock Solutions: Prepare separate stock solutions of this compound in a suitable solvent (e.g., 50% acetonitrile in water) for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS at an appropriate concentration.
-
Calibration Standards and QCs: Spike blank human plasma with the standard stock solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Mobile Phase A/B (95:5, v/v).
4. LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: Gradient elution (see Table 3).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its SIL-IS will need to be determined by direct infusion.
Table 3: Proposed LC-MS/MS Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 30 | 70 |
| 3.5 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 95 | 5 |
| 5.0 | 95 | 5 |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Quantify this compound in the QC and unknown samples using the regression equation.
Typical Method Performance (Based on Similar Peptide Analysis)
Table 4: Expected LC-MS/MS Method Validation Parameters (in Plasma)
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
LC-MS/MS Bioanalysis Workflow
Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.
Section 3: Bioanalytical Method Validation
Any method used for the quantification of this compound in biological matrices to support regulatory submissions must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][7][8][9]
Key Validation Parameters
Table 5: Summary of Bioanalytical Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal concentration. |
| Precision | The closeness of repeated measurements (intra-day and inter-day). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The effect of co-eluting, endogenous matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, stock solution). |
Logical Relationship for Method Validation
Caption: Logical flow from method development to validation and application.
References
- 1. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a rapid high-performance liquid chromatography method for the quantification of exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Label-free quantitation of endogenous peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Relitegatide Brexetan
Welcome to the technical support center for Relitegatide brexetan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility issues during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a synthetic peptide currently under investigation for its therapeutic potential. Due to its amino acid composition, which includes several hydrophobic residues, it can exhibit limited solubility in aqueous solutions, particularly at neutral pH. This can lead to challenges in preparing stock solutions and in various experimental assays. Proper handling and the use of appropriate dissolution techniques are crucial for obtaining reliable and reproducible results.
Q2: I am observing a cloudy solution or visible particulates after attempting to dissolve this compound in water. What should I do?
A2: A cloudy solution or the presence of particulates is an indication of incomplete dissolution or aggregation.[1][2] Do not proceed with your experiment. First, try sonicating the solution, as this can help break up smaller particles and enhance solubilization.[1] If the solution remains cloudy, it is necessary to try a different solvent or adjust the pH. It is also recommended to always centrifuge your peptide solution before use to pellet any undissolved material.[3][4]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for hydrophobic peptides like this compound, using a small amount of an organic co-solvent can be an effective strategy.[4][5] Solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used to dissolve hydrophobic peptides.[3] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[4] Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can interfere with biological experiments.[4]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of peptides is significantly influenced by pH.[3][5][6] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI will increase the net charge of the peptide, thereby enhancing its solubility in aqueous solutions.[5][6] For basic peptides, a slightly acidic solution (e.g., using 10-30% acetic acid) can improve solubility, while for acidic peptides, a slightly basic solution (e.g., using 0.1M ammonium (B1175870) bicarbonate) is recommended.[1][3]
Q5: What are some common excipients that can be used to improve the solubility and stability of this compound?
A5: Excipients can play a crucial role in enhancing the solubility and preventing the aggregation of peptides.[7][8] Common excipients for peptide formulations include sugars (like mannitol (B672) and sucrose), surfactants, and cyclodextrins.[7] For instance, dodecyl maltoside has been shown to inhibit peptide aggregation and increase the stability of lyophilized peptides.[7] Novel polymeric excipients are also available that can significantly increase the solubility of hydrophobic compounds.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor initial dissolution in aqueous buffer | The peptide has a high degree of hydrophobicity. The buffer pH is close to the peptide's isoelectric point (pI). | First, attempt to dissolve a small test amount in deionized water. If unsuccessful, try dissolving in a small amount of an organic solvent like DMSO, followed by a stepwise addition of the aqueous buffer.[4] Adjusting the pH of the buffer away from the pI can also significantly improve solubility.[5][6] |
| Precipitation upon addition of aqueous buffer to organic solvent stock | The peptide is "crashing out" of the solution due to the rapid change in solvent polarity. | Add the aqueous buffer to the organic stock solution slowly and with gentle vortexing.[4] It may also be beneficial to warm the solution slightly (not exceeding 40°C) during this process.[3] |
| Formation of a gel-like substance | The peptide is aggregating to form fibrillar structures. This can be concentration-dependent. | Try preparing a more dilute solution. Sonication can help to break up these aggregates.[1] The addition of chaotropic salts or nonionic detergents might also be effective in disrupting the hydrogen bonds that lead to aggregation.[11] |
| Inconsistent results in biological assays | Incomplete solubilization or aggregation of the peptide is leading to variability in the effective concentration. | Always ensure the peptide is fully dissolved before use. It is recommended to centrifuge the stock solution and use the supernatant for your experiments.[3][4] Characterizing the dissolved peptide using techniques like HPLC can confirm its integrity and concentration.[12] |
| Loss of peptide activity over time in solution | The peptide may be degrading or aggregating upon storage. | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The inclusion of stabilizing excipients may also be beneficial.[7][8] |
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Determine the peptide's charge characteristics: Analyze the amino acid sequence of this compound to determine if it is acidic, basic, or neutral. This will inform the initial solubilization strategy.
-
Initial Dissolution Attempt:
-
For basic peptides , first, try dissolving in sterile water. If solubility is poor, add a small amount of 10-30% acetic acid and vortex.[3]
-
For acidic peptides , attempt to dissolve in sterile water. If this fails, add a small amount of 0.1M ammonium bicarbonate and vortex.[1]
-
For neutral or highly hydrophobic peptides , dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL).[4]
-
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer to reach the final concentration. Gentle vortexing during this step is recommended.
-
Sonication: If any particulates are visible, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining aggregates.[3][4]
-
Concentration Determination: It is advisable to determine the final concentration of the solubilized peptide using a method such as UV-Vis spectroscopy at 280 nm if the peptide contains aromatic residues.
Protocol 2: Solubility Enhancement using Co-solvents
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (v/v) | Effective for many hydrophobic peptides. Be aware of potential toxicity in cell-based assays at higher concentrations.[4] |
| Acetonitrile | 10-30% (v/v) | Often used in HPLC and can be effective for solubilization. Evaporates easily. |
| Isopropanol | 10-30% (v/v) | Another option for hydrophobic peptides. |
| Ethanol | 10-30% (v/v) | A less harsh organic solvent that can be effective. |
Methodology:
-
Prepare a stock solution of this compound in 100% of the chosen co-solvent.
-
In a separate tube, prepare the desired aqueous buffer.
-
Slowly add the peptide stock solution to the aqueous buffer while vortexing to achieve the desired final peptide and co-solvent concentration.
-
Visually inspect for any precipitation. If the solution is clear, it is ready for use after sterile filtration if required.
Visualizing Experimental Workflows and Pathways
This compound Solubility Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the solubilization of this compound.
Hypothetical Signaling Pathway of this compound
Caption: A potential signaling cascade initiated by this compound binding to a target receptor.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. peptide.com [peptide.com]
- 12. Reddit - The heart of the internet [reddit.com]
Optimizing Relitegatide brexetan dosage for in vivo studies
Welcome to the technical support resource for in vivo studies involving Relitegatide brexetan. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of type 2 diabetes?
A1: For a naïve mouse model (e.g., db/db mice), we recommend a starting dose range of 1 to 10 nmol/kg, administered subcutaneously (SC). This recommendation is based on typical dose-ranging studies. However, the optimal dose will depend on the specific animal model, disease severity, and desired therapeutic endpoint. A dose-response study is crucial to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is a lyophilized peptide and should be reconstituted using a suitable vehicle. For initial studies, we recommend reconstituting in a sterile, phosphate-buffered saline (PBS) solution at pH 7.4. If you observe solubility issues, adding a small percentage of a solubilizing agent like DMSO (not exceeding 5% of the final volume) or using a buffer containing a stabilizing agent such as bovine serum albumin (BSA) may be necessary. Always perform a small-scale solubility test before preparing a large batch for your study.
Q3: What is the mechanism of action for this compound?
A3: this compound is a dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist. Upon binding to its receptors, primarily on pancreatic beta cells and neurons, it activates downstream adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes cell survival and function.
Troubleshooting Guide
Problem 1: High variability in blood glucose readings between animals in the same dose group.
-
Possible Cause 1: Injection Technique. Inconsistent subcutaneous injection depth can lead to variable absorption rates.
-
Solution: Ensure all personnel are trained on a consistent injection technique. Use a consistent needle size and injection site (e.g., the dorsal subcutaneous space).
-
-
Possible Cause 2: Animal Stress. High stress levels can significantly impact blood glucose.
-
Solution: Acclimate animals to the handling and blood sampling procedures for several days before the study begins. Perform procedures at the same time each day to minimize circadian rhythm effects.
-
-
Possible Cause 3: Vehicle Instability. The compound may be precipitating out of the solution after preparation.
-
Solution: Visually inspect the solution for any precipitation before each injection. Prepare the formulation fresh daily and consider conducting a stability study of the formulation.
-
Problem 2: No significant effect on blood glucose, even at the highest dose.
-
Possible Cause 1: Insufficient Dose. The selected dose range may be too low for the animal model.
-
Solution: Review literature for similar compounds. If none exists, perform a pilot study with a wider, logarithmically spaced dose range (e.g., 1, 10, 100 nmol/kg) to establish an effective dose.
-
-
Possible Cause 2: Poor Bioavailability. The compound may have poor absorption or rapid clearance.
-
Solution: Conduct a pharmacokinetic (PK) study to measure the plasma concentration of this compound over time. This will determine its half-life and exposure levels. See the protocol for a basic PK study below.
-
-
Possible Cause 3: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Store the lyophilized powder at the recommended temperature (e.g., -20°C) and protect it from light. Reconstitute just before use. Verify the compound's activity with an in vitro assay if possible.
-
Data & Protocols
Table 1: Example Dose-Ranging Study Data
This table summarizes the results from a pilot study in db/db mice, showing the effect of a single subcutaneous dose of this compound on blood glucose levels 6 hours post-administration.
| Dose Group (nmol/kg) | N | Mean Blood Glucose (mg/dL) ± SEM | % Glucose Reduction from Vehicle |
| Vehicle (PBS) | 8 | 450 ± 25 | 0% |
| 1 | 8 | 380 ± 20 | 15.6% |
| 3 | 8 | 290 ± 18 | 35.6% |
| 10 | 8 | 185 ± 15 | 58.9% |
| 30 | 8 | 150 ± 12 | 66.7% |
Protocol 1: Dose-Response Experimental Workflow
This protocol outlines the key steps for conducting an in vivo dose-response study.
Methodology:
-
Animal Acclimation: Acclimate animals to the facility and handling for at least one week prior to the experiment.
-
Baseline Measurement: On the day of the study, measure baseline body weight and fasting blood glucose from the tail vein.
-
Group Assignment: Randomize animals into treatment groups (e.g., vehicle and 3-4 dose levels of this compound) based on their baseline glucose levels to ensure even distribution.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle.
-
Administration: Administer the assigned dose subcutaneously. Record the exact time of injection.
-
Post-Dose Monitoring: At predetermined time points (e.g., 1, 2, 4, 6, 24 hours), collect blood samples to measure glucose levels.
-
Data Analysis: Calculate the mean blood glucose for each group at each time point. Determine the dose that achieves the desired pharmacodynamic effect (e.g., a 50% reduction in blood glucose).
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration profile of this compound after a single administration.
Methodology:
-
Animal Preparation: Use catheterized animals if possible to facilitate repeated blood sampling without causing undue stress.
-
Dose Administration: Administer a single dose of this compound (e.g., 10 nmol/kg, SC or IV).
-
Blood Collection: Collect sparse blood samples (approx. 50 µL) into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor at specific time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated method, such as LC-MS/MS or a specific ELISA.
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Table 2: Example Pharmacokinetic Parameters
This table shows example PK parameters for a 10 nmol/kg subcutaneous dose of this compound in mice.
| Parameter | Value | Unit |
| Cmax | 150 | ng/mL |
| Tmax | 4 | hours |
| AUC (0-inf) | 1800 | ng*h/mL |
| Half-life (t½) | 8.5 | hours |
Troubleshooting Relitegatide brexetan experimental variability
Technical Support Center: Relitegatide Brexetan
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, dual-agonist peptide that targets both the Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) receptors. Its primary mechanism involves the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic beta cells. By activating both GLP-1 and GIP receptors, it mimics the physiological effects of endogenous incretin (B1656795) hormones, leading to enhanced glycemic control.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Reconstituted solutions are stable for up to 24 hours at 4°C. Avoid repeated exposure to room temperature.
Q3: We are observing lower than expected potency in our in vitro assays. What are the potential causes?
A3: Lower than expected potency can stem from several factors. Firstly, ensure the compound has been properly reconstituted and stored as per the guidelines to prevent degradation. Secondly, verify the cell line's expression and functionality of both GLP-1 and GIP receptors, as variability in receptor density can significantly impact the dose-response curve. Finally, check for any potential interference from components in your assay buffer, such as high concentrations of serum proteins, which may bind to the peptide and reduce its effective concentration.
Q4: Can this compound be used in animal models other than mice and rats?
A4: While most preclinical studies have been conducted in rodent models, the efficacy of this compound is dependent on the conservation of the GLP-1 and GIP receptor sequences. It is crucial to verify the homology of these receptors in the selected animal model to ensure cross-reactivity and translatability of the findings. A preliminary pilot study to assess the pharmacokinetic and pharmacodynamic profile in the new species is highly recommended.
Troubleshooting Guides
Issue 1: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Assays
Symptoms:
-
Inconsistent insulin secretion levels in response to this compound treatment across replicate wells or experiments.
-
Poor signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure pancreatic beta-cell lines (e.g., MIN6, INS-1) are within a low passage number range. High passage numbers can lead to reduced receptor expression and insulin secretion capacity. |
| Reagent Preparation | Prepare fresh glucose and this compound solutions for each experiment. Inconsistent concentrations due to improper storage or dilution can lead to variability. |
| Assay Protocol Timing | Strictly adhere to incubation times for pre-incubation, starvation, and stimulation steps. Minor variations can significantly alter the outcome of the GSIS assay. |
| Pipetting Accuracy | Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of concentrated compounds, to ensure consistent dosing. |
Issue 2: Inconsistent In Vivo Glycemic Control in Animal Studies
Symptoms:
-
Wide error bars in blood glucose measurements following this compound administration.
-
Lack of a clear dose-dependent effect on blood glucose lowering.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Animal Acclimatization | Ensure animals are properly acclimatized to the housing conditions and handling procedures. Stress can significantly impact blood glucose levels and introduce variability. |
| Fasting Period | Standardize the fasting period before the experiment. Variations in fasting duration can lead to differences in baseline blood glucose levels. |
| Route of Administration | For subcutaneous or intraperitoneal injections, ensure consistent injection technique and volume. Improper administration can affect the absorption and bioavailability of the compound. |
| Blood Sampling Technique | Use a consistent blood sampling site and technique (e.g., tail vein vs. retro-orbital). Different sampling methods can yield slightly different glucose readings. |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Plate MIN6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Starvation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB) and then pre-incubate in KRBB containing 2.8 mM glucose for 2 hours at 37°C.
-
Stimulation: Aspirate the starvation buffer and add KRBB containing 16.7 mM glucose with or without varying concentrations of this compound (1 pM to 100 nM).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant to measure insulin concentration using a commercially available ELISA kit.
-
Data Normalization: Lyse the cells and measure total protein content to normalize the insulin secretion data.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast male C57BL/6 mice for 6 hours.
-
Baseline Measurement: Measure baseline blood glucose from a tail vein blood sample (t= -30 min).
-
Compound Administration: Administer this compound or vehicle control via subcutaneous injection (t= -30 min).
-
Glucose Challenge: Administer a 2 g/kg body weight glucose solution via oral gavage (t= 0 min).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess glycemic control.
Data Presentation
Table 1: In Vitro Potency of this compound in GSIS Assay
| Parameter | This compound | GLP-1 Agonist (Control) | GIP Agonist (Control) |
| EC50 (nM) | 0.85 ± 0.12 | 1.23 ± 0.21 | 5.67 ± 0.89 |
| Emax (% of Max Insulin Secretion) | 185 ± 15 | 150 ± 12 | 130 ± 10 |
Table 2: Effect of this compound on Oral Glucose Tolerance Test in Mice
| Treatment Group | Dose (nmol/kg) | Blood Glucose AUC (0-120 min) | % Reduction vs. Vehicle |
| Vehicle | - | 1850 ± 150 | - |
| This compound | 10 | 1250 ± 120 | 32.4% |
| This compound | 30 | 980 ± 110 | 47.0% |
| This compound | 100 | 750 ± 95 | 59.5% |
Visualizations
Caption: Signaling pathway of this compound in pancreatic beta cells.
Caption: Workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.
Technical Support Center: Peptide-X Conjugate Stability
Disclaimer: The following information is provided as a general guide for researchers working with peptide-drug conjugates. As of December 2025, there is no publicly available information on a molecule named "relitegatide brexetan." Therefore, the data, protocols, and troubleshooting guides presented here are based on a fictional molecule, "Peptide-X Conjugate," and reflect common principles and practices in the field of peptide and protein drug development.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Peptide-X Conjugate in solution?
A1: The stability of Peptide-X Conjugate, like many peptide-based therapeutics, is influenced by several factors:
-
pH: The pH of the buffer solution is critical. Extreme pH values can lead to hydrolysis of peptide bonds or modifications of amino acid side chains.[6] The optimal pH for most peptides is typically in the neutral range (pH 6-8).
-
Buffer Species: The type of buffer can influence stability. Some buffer components can catalyze degradation reactions.[7] Common buffers used for peptides include phosphate, acetate, citrate, and histidine.[7]
-
Temperature: Higher temperatures accelerate chemical degradation pathways such as deamidation, oxidation, and hydrolysis.[6] For long-term storage, frozen conditions (-20°C or -80°C) are generally recommended.
-
Oxidation: Certain amino acid residues (e.g., methionine, cysteine, tryptophan) are susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions, or peroxides.[5]
-
Aggregation: Peptides can be prone to aggregation, forming soluble or insoluble particles. This can be influenced by concentration, pH, ionic strength, and mechanical stress (e.g., agitation or freeze-thaw cycles).
-
Proteolysis: Although less of a concern in sterile buffer solutions, enzymatic degradation by proteases can be a significant issue in biological matrices.
Q2: Which buffers are recommended for initial stability screening of Peptide-X Conjugate?
A2: For initial screening, it is advisable to assess the stability of Peptide-X Conjugate in a range of buffers covering a physiologically relevant pH spectrum. A typical screening panel might include:
-
Acetate buffer (pH 4.0 - 5.5)
-
Citrate buffer (pH 3.0 - 6.2)
-
Phosphate buffer (pH 6.0 - 8.0)[8]
-
Histidine buffer (pH 5.5 - 7.4)[9]
The choice of buffer can also depend on the intended application and the specific pKa values of the ionizable groups in the peptide.[7]
Q3: How should I monitor the stability of Peptide-X Conjugate in different buffers?
A3: A combination of analytical techniques should be employed to monitor both the chemical and physical stability of Peptide-X Conjugate.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing purity and detecting degradation products.[11] Size-exclusion chromatography (SEC-HPLC) is used to quantify aggregates.
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of degradation products, helping to elucidate degradation pathways.[11]
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess changes in the secondary structure of the peptide, which can indicate conformational instability.[6]
-
Visual Inspection: Regularly inspect samples for signs of precipitation or color change.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Purity (New Peaks in RP-HPLC) | - Hydrolysis at acidic or basic pH.- Oxidation of susceptible amino acids.- Deamidation of asparagine or glutamine residues. | - Adjust the pH of the buffer to a more neutral range.- Consider adding an antioxidant (e.g., methionine) or purging with nitrogen.- Evaluate buffers with lower catalytic potential. |
| Increase in Aggregates (New Peaks in SEC-HPLC) | - Sub-optimal pH or ionic strength.- Freeze-thaw stress.- Mechanical agitation.- High concentration. | - Screen a wider range of pH and buffer salt concentrations.- Aliquot samples to avoid repeated freeze-thaw cycles.- Handle samples gently; avoid vigorous vortexing.- Evaluate the effect of excipients like polysorbates or sugars. |
| Precipitation or Cloudiness | - Poor solubility at the tested pH and buffer concentration.- Formation of large, insoluble aggregates. | - Determine the isoelectric point (pI) of the peptide and formulate at a pH away from the pI.- Adjust the ionic strength of the buffer.- Consider the use of solubility-enhancing excipients. |
| Color Change | - Oxidation or other chemical modifications. | - Protect the sample from light.- Use chelating agents (e.g., EDTA) to remove trace metal ions.- Investigate the source of potential contaminants. |
Experimental Protocols
Protocol 1: Buffer Stability Screening of Peptide-X Conjugate
Objective: To evaluate the stability of Peptide-X Conjugate in different buffer systems at a specific temperature.
Materials:
-
Peptide-X Conjugate stock solution (e.g., 10 mg/mL in water)
-
Buffer stock solutions (e.g., 200 mM Acetate pH 5.0, 200 mM Phosphate pH 7.4, 200 mM Tris pH 8.0)
-
Water for Injection (WFI) or equivalent purified water
-
Sterile microcentrifuge tubes or vials
-
HPLC system with RP and SEC columns
Procedure:
-
Sample Preparation:
-
For each buffer condition, prepare triplicate samples of Peptide-X Conjugate at a final concentration of 1 mg/mL.
-
For example, to prepare 1 mL of sample in 20 mM Acetate pH 5.0:
-
100 µL of 200 mM Acetate pH 5.0 stock
-
100 µL of 10 mg/mL Peptide-X Conjugate stock
-
800 µL of WFI
-
-
Prepare a "Time Zero" (T0) sample for immediate analysis.
-
-
Incubation:
-
Incubate the remaining samples at the desired temperature (e.g., 4°C, 25°C, or 40°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.
-
Analyze the samples by:
-
RP-HPLC: To determine the percentage of intact Peptide-X Conjugate (purity).
-
SEC-HPLC: To determine the percentage of monomer and high molecular weight species (aggregates).
-
Visual Inspection: To note any changes in appearance.
-
-
Protocol 2: Forced Degradation Study Workflow
Objective: To identify potential degradation pathways of Peptide-X Conjugate under stress conditions.
Caption: Workflow for a forced degradation study of Peptide-X Conjugate.
Data Presentation
Table 1: Illustrative Stability of Peptide-X Conjugate in Different Buffers at 25°C
| Buffer System (20 mM) | pH | Time Point | Purity by RP-HPLC (%) | Monomer by SEC-HPLC (%) | Appearance |
| Acetate | 5.0 | T0 | 99.5 | 99.8 | Clear, colorless |
| 4 Weeks | 95.2 | 98.5 | Clear, colorless | ||
| Phosphate | 7.4 | T0 | 99.6 | 99.9 | Clear, colorless |
| 4 Weeks | 98.8 | 99.5 | Clear, colorless | ||
| Tris | 8.0 | T0 | 99.4 | 99.8 | Clear, colorless |
| 4 Weeks | 92.1 | 97.2 | Slight opalescence |
Table 2: Illustrative Effect of pH on Peptide-X Conjugate Stability in Phosphate Buffer at 40°C for 2 Weeks
| pH | Purity by RP-HPLC (%) | Monomer by SEC-HPLC (%) |
| 6.0 | 90.5 | 96.1 |
| 6.5 | 92.3 | 97.5 |
| 7.0 | 94.1 | 98.2 |
| 7.5 | 93.5 | 97.9 |
| 8.0 | 88.7 | 95.3 |
Signaling Pathways and Logical Relationships
The stability of a peptide-drug conjugate is not typically represented as a signaling pathway. However, a logical diagram can illustrate the factors influencing the overall stability and the potential degradation routes.
Caption: Factors influencing the stability of Peptide-X Conjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 3. Proteins & Peptides Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. researchgate.net [researchgate.net]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijsra.net [ijsra.net]
Preventing degradation of Relitegatide brexetan in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Relitegatide brexetan during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: For long-term stability, this compound should be stored lyophilized at -20°C to -80°C, protected from light and moisture. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Short-term storage of the reconstituted solution (up to 24 hours) can be at 2-8°C.
Q2: What are the common signs of this compound degradation?
A: Degradation can manifest as a loss of biological activity, changes in chromatographic profiles (e.g., peak broadening, new peaks), visible precipitation or discoloration of the solution, and changes in pH.
Q3: Which solvents are recommended for reconstituting and diluting this compound?
A: It is crucial to consult the product-specific datasheet. Generally, sterile, nuclease-free water or a buffer system that maintains a stable pH, such as phosphate-buffered saline (PBS) at pH 6.0-7.5, is recommended. Avoid organic solvents unless specified, as they can denature the peptide component.
Q4: How can I prevent proteolytic degradation of this compound in cell-based assays?
A: To prevent enzymatic degradation in biological samples, it is advisable to add a protease inhibitor cocktail to the experimental medium. Additionally, minimizing the incubation time and maintaining samples at low temperatures can reduce proteolytic activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity | 1. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and denaturation. 2. Improper Storage Temperature: Storage at temperatures above the recommended range can accelerate degradation. 3. pH Instability: The solution pH may have shifted outside the optimal range for stability. | 1. Aliquot the reconstituted solution into single-use volumes to avoid freeze-thaw cycles. 2. Ensure storage at -80°C for reconstituted aliquots and -20°C to -80°C for the lyophilized powder. 3. Verify the pH of the buffer and adjust if necessary. Use a well-buffered solution within the recommended pH range (6.0-7.5). |
| Precipitation in Solution | 1. High Concentration: The concentration of this compound may exceed its solubility in the current buffer. 2. Buffer Incompatibility: Components of the buffer may be causing the compound to precipitate. 3. Aggregation: The peptide may be self-aggregating over time or due to environmental stressors. | 1. Reconstitute at a lower concentration. If a higher concentration is needed, a solubility test with different buffer systems may be required. 2. Test solubility in alternative, recommended buffer systems. 3. Include excipients like polysorbate 80 at a low concentration (e.g., 0.01%) to reduce aggregation. Perform dynamic light scattering (DLS) to assess aggregation. |
| Altered Chromatographic Profile | 1. Oxidation: The peptide may be susceptible to oxidation, especially at methionine or cysteine residues. 2. Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to charge heterogeneity. 3. Hydrolysis: The peptide backbone or the linker may be susceptible to hydrolysis at acidic or basic pH. | 1. Degas buffers to remove dissolved oxygen. Consider adding antioxidants like methionine or EDTA if compatible with the assay. 2. Maintain the pH of the solution within the optimal range (6.0-7.5). Avoid high temperatures. 3. Strictly control the pH of the experimental solutions. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Add the recommended volume of sterile, cold reconstitution buffer (e.g., PBS, pH 7.4) to the vial.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the contents completely. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
Aliquoting and Storage: Immediately aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Stability Assessment by RP-HPLC
-
Sample Preparation: Prepare samples of this compound under different stress conditions (e.g., varying pH, temperature, exposure to light). Include a control sample stored under ideal conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
Visual Guides
Interpreting unexpected results with Relitegatide brexetan
Disclaimer: As of December 2025, detailed public information regarding the specific mechanism of action and experimental data for Relitegatide brexetan is limited. This guide is based on the established principles of similar 68Ga-labeled peptide-based radiopharmaceuticals used in oncology for diagnostic imaging. The information provided should be adapted based on your in-house experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is described as an anticancer agent that, when labeled with Gallium-68 (68Ga), can be used for diagnostic imaging.[1][2] This suggests it is a targeted radiopharmaceutical used for Positron Emission Tomography (PET) scanning to visualize cancerous tissues that express a specific molecular target.
Q2: What is the proposed mechanism of action for 68Ga-Relitegatide brexetan?
While the exact target of Relitegatide is not publicly documented, 68Ga-labeled peptides typically function by binding to a specific receptor that is overexpressed on the surface of cancer cells. For the purpose of this guide, we will use a hypothetical model where Relitegatide targets a G-protein coupled receptor (GPCR), a common target for such agents in oncology. Upon binding, the peptide-receptor complex is internalized, leading to an accumulation of the 68Ga radioisotope within the tumor cells, allowing for their visualization via PET imaging.
Troubleshooting Guide for Unexpected Results
Issue 1: Low Radiochemical Yield (<95%)
Possible Causes:
-
Suboptimal pH: The pH of the reaction mixture is critical for the chelation of 68Ga by brexetan.
-
Incorrect Temperature: Radiolabeling reactions are often temperature-sensitive.
-
Precursor Instability: The this compound precursor may have degraded during storage.
-
68Ge Breakthrough: Contamination of the 68Ga eluate with Germanium-68 can interfere with labeling.[3]
-
Metallic Impurities: Other metal ions in the reaction buffer can compete with 68Ga for the chelator.
Troubleshooting Steps:
-
Verify pH: Ensure the reaction buffer pH is within the optimal range (typically 3.5-4.5 for DOTA-like chelators).
-
Optimize Temperature: Experiment with a range of incubation temperatures (e.g., 80°C to 95°C) to find the optimum for your system.
-
Precursor Quality Check: Use a fresh vial of the precursor. If degradation is suspected, re-qualify the precursor using analytical techniques like HPLC.
-
Generator Quality Control: Perform a 68Ge breakthrough test on your 68Ge/68Ga generator as per the manufacturer's instructions.
-
Use Metal-Free Buffers: Prepare all solutions with metal-free water and reagents to avoid metallic contamination.
Issue 2: Inconsistent Results in In Vitro Binding Assays
Possible Causes:
-
Cell Line Viability: Low cell viability will lead to unreliable binding data.
-
Receptor Saturation: The concentration of the radiolabeled peptide may be too high, leading to saturation of the target receptors.
-
Non-Specific Binding: The radiopharmaceutical may be binding to components other than the target receptor.
-
Inconsistent Incubation Times: Variation in incubation periods can lead to variability in binding.
Troubleshooting Steps:
-
Assess Cell Health: Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.
-
Titrate the Radiopharmaceutical: Perform a saturation binding experiment to determine the optimal concentration of 68Ga-Relitegatide brexetan to use.
-
Include Blocking Agents: To determine specific binding, run parallel experiments where a high concentration of non-radiolabeled Relitegatide is added to block the target receptors.
-
Standardize Incubation: Use a calibrated timer and ensure consistent incubation times and temperatures for all samples.
Issue 3: Poor Image Quality or Unexpected Biodistribution in Preclinical Models
Possible Causes:
-
Low Molar Activity: Insufficient radioactivity per mole of peptide can result in a poor signal-to-noise ratio.
-
In Vivo Instability: The radiopharmaceutical may be unstable in vivo, leading to dissociation of 68Ga from the peptide.
-
Off-Target Accumulation: The peptide may have an affinity for other tissues, leading to high background signal.
-
Physiological Variations: The expression of the target receptor can vary between individual animals.
Troubleshooting Steps:
-
Optimize Radiosynthesis: Aim for a higher molar activity by adjusting the amount of precursor and 68Ga used in the synthesis.
-
Assess In Vivo Stability: Analyze blood and urine samples at different time points post-injection using radio-HPLC to check for the presence of free 68Ga.
-
Conduct Blocking Studies: Co-inject a blocking dose of non-radiolabeled Relitegatide to confirm that uptake in the tumor is target-specific.
-
Increase Sample Size: Use a larger cohort of animals to account for biological variability.
Data Presentation
Table 1: Hypothetical Quality Control Parameters for 68Ga-Relitegatide brexetan
| Parameter | Specification | Typical Result |
| Radiochemical Purity | ≥ 95% | 98.1 ± 0.7% |
| Molar Activity | > 10 GBq/µmol | 12 - 24 MBq/nmol |
| pH of final product | 4.5 - 7.5 | 5.5 ± 0.5 |
| 68Ge Breakthrough | < 0.001% | 0.00015% - 0.00072% |
Note: These values are based on published data for similar 68Ga-labeled peptides and should be established for your specific product.[4][5]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 68Ga
-
Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the 68Ga eluate to a reaction vial containing a sodium acetate (B1210297) buffer (pH 4.5) to achieve a final pH of 3.5-4.0.
-
Addition of Precursor: Add a defined amount (e.g., 10-50 µg) of this compound to the buffered 68Ga solution.
-
Incubation: Incubate the reaction mixture at 95°C for 10 minutes.
-
Purification: Purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted 68Ga.
-
Quality Control: Determine the radiochemical purity and molar activity using radio-HPLC.
Protocol 2: In Vitro Cell Binding Assay
-
Cell Seeding: Seed cancer cells expressing the target receptor in a 24-well plate and allow them to adhere overnight.
-
Preparation of Radiopharmaceutical: Prepare serial dilutions of 68Ga-Relitegatide brexetan in binding buffer.
-
Incubation: Remove the cell culture medium and add the diluted radiopharmaceutical to the wells. Incubate for 1 hour at 37°C.
-
Washing: Remove the incubation solution and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate the percentage of bound radioactivity and determine the binding affinity (Kd).
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for 68Ga-Relitegatide brexetan synthesis.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. Prospective of 68Ga-Radiopharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Information on "Relitegatide Brexetan" Currently Unavailable
Dear Researcher,
We have received your request to create a comprehensive technical support center for "relitegatide brexetan," focusing on its off-target effects for an audience of researchers, scientists, and drug development professionals. Your request specified detailed content, including troubleshooting guides, FAQs, quantitative data tables, experimental protocols, and Graphviz diagrams of signaling pathways.
Unfortunately, after conducting a thorough search of publicly available scientific literature, clinical trial databases, and other relevant resources, we have been unable to identify any information pertaining to a drug or compound named "this compound."
This suggests one of the following possibilities:
-
Misspelling: The name "this compound" may be misspelled. If you have an alternative spelling or a development code name (e.g., ABC-123), please provide it so we can renew our search.
-
Early-Stage Development: The compound may be in a very early stage of preclinical development, and information has not yet been publicly disclosed by the developing organization.
-
Internal Designation: The name may be an internal project designation not used in public communications.
Without foundational information on the mechanism of action, molecular target(s), and any existing preclinical or clinical data for "this compound," it is not possible to generate the detailed and accurate technical support materials you have requested. The creation of troubleshooting guides, FAQs about off-target effects, data tables, experimental protocols, and signaling pathway diagrams is entirely dependent on having specific knowledge of the compound .
We are committed to providing accurate and helpful information to the research community. If you can provide any additional identifying information for this compound, we would be pleased to revisit your request.
We recommend checking the following:
-
The original source of the name "this compound."
-
Any associated company or research institution.
-
Any publication or presentation where this name was mentioned.
We apologize that we could not fulfill your request at this time and hope that you are able to locate the necessary information to proceed with your research.
Technical Support Center: Enhancing the Bioavailability of Peptide Therapeutics
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the bioavailability of peptide therapeutics, using the hypothetical molecule Relitegatide brexetan as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for peptide drugs like this compound?
The oral bioavailability of peptide drugs is typically very low, often less than 1%, due to two main obstacles in the gastrointestinal (GI) tract.[1] Firstly, peptides are susceptible to degradation by a wide range of proteolytic enzymes, such as pepsin in the stomach and trypsin in the small intestine.[1][2] Secondly, the intestinal epithelium acts as a significant barrier to the absorption of large and often hydrophilic molecules like peptides, limiting their ability to pass into the bloodstream.[1][3]
Q2: What are the main strategies to overcome the challenges of enzymatic degradation and poor intestinal permeability?
There are several approaches to enhance the oral bioavailability of peptide drugs:
-
Chemical Modifications: Altering the peptide structure can protect it from enzymatic degradation and improve its permeability.[1][2][4] This includes strategies like:
-
Incorporating unnatural amino acids: Replacing standard amino acids with non-natural variants can block enzyme recognition sites.[1]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by masking cleavage sites and reducing conformational flexibility.[1][3]
-
Prodrugs: Attaching a promoiety to the peptide can improve its absorption characteristics.[1]
-
-
Formulation with Carrier Systems: Encapsulating the peptide in protective carriers can shield it from the harsh environment of the GI tract and facilitate its transport across the intestinal barrier.[5] Examples include:
-
Liposomes: These lipid-based vesicles can encapsulate peptides and merge with cell membranes to deliver their cargo.[5]
-
Nanoparticles: Polymeric nanoparticles can protect the peptide from degradation and offer controlled release.[1]
-
Microemulsions: These systems can enhance the solubility and absorption of poorly soluble drugs.[1]
-
-
Use of Additives:
-
Enzyme Inhibitors: Co-administration with substances that inhibit the activity of digestive proteases can increase the amount of intact peptide available for absorption.[5][6]
-
Permeation Enhancers: These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the peptide.[3][6]
-
Q3: How can I assess the permeability of this compound in my experiments?
Several in vitro models are widely used to evaluate the permeability of drug candidates:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[7] It is useful for predicting passive transcellular permeability.
-
Caco-2 Cell Monolayer Assay: Caco-2 cells are derived from human colorectal adenocarcinoma and differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the presence of efflux transporters.[8] This is considered a gold standard for in vitro prediction of oral drug absorption.[8]
-
Madin-Darby Canine Kidney (MDCK) Cell Monolayer Assay: MDCK cells can be genetically engineered to overexpress specific transporters, such as P-glycoprotein (P-gp), making them a valuable tool for studying the role of efflux transporters in limiting drug absorption.[9]
Troubleshooting Guides
Issue 1: Low and variable permeability results in Caco-2 assays.
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | Peptides, especially at higher concentrations, can form aggregates in aqueous solutions, which can lead to artificially low permeability measurements.[9] Solution: Lower the incubation concentration of this compound in your assay.[9] |
| Non-specific Binding | Peptides can adhere to plastic surfaces of the assay plates and other proteins, reducing the amount of compound available for transport.[9] Solution: Add Bovine Serum Albumin (BSA) to the receiver compartment to minimize non-specific binding and improve recovery rates.[9] |
| Insufficient Pre-incubation Time | A steady-state intracellular concentration of the peptide may not have been reached, leading to unreliable transport data.[9] Solution: Extend the pre-incubation time to allow for the unbound intracellular concentration to stabilize.[9] |
| Low Analytical Sensitivity | Peptides often have low permeability and can be subject to degradation, resulting in weak signals that are difficult to detect accurately.[9] Solution: Utilize a highly sensitive LC-MS/MS method for quantification, capable of detecting low concentrations (e.g., 1–2 ng/mL).[9] |
Issue 2: Inconsistent pharmacokinetic (PK) data in vivo.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation at Injection Site | For subcutaneous or intramuscular administration, proteases in the interstitial space can degrade the peptide before it reaches systemic circulation, leading to lower than expected bioavailability.[10] Solution: Consider formulation strategies that protect the peptide at the injection site, such as encapsulation in nanoparticles or hydrogels. |
| Target-Mediated Drug Disposition (TMDD) | Strong binding of this compound to its biological target can lead to non-linear elimination kinetics, as the clearance mechanism can become saturated.[11] Solution: Develop a PK/PD model that accounts for TMDD to better understand and predict the in vivo behavior of your compound. |
| Rapid Renal Clearance | Peptides with a molecular weight below the renal filtration threshold are often rapidly cleared from the body via the kidneys.[12] Solution: Explore chemical modifications, such as PEGylation, to increase the hydrodynamic radius of the peptide and reduce its rate of renal filtration. |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability and potential for active transport of this compound.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Dosing Solutions: Prepare dosing solutions of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include control compounds with known permeability characteristics (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like mannitol).
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess if the compound is a substrate for efflux transporters.
Visualizations
Caption: Workflow for improving peptide bioavailability.
Caption: Barriers to oral peptide absorption.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. rawamino.com [rawamino.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
- 10. researchgate.net [researchgate.net]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Best practices for long-term studies with Relitegatide brexetan
Fictional Drug Disclaimer: Relitegatide brexetan is a hypothetical compound created for this technical guide. The information provided is based on best practices for long-acting GLP-1/GIP receptor co-agonist peptides and is intended for illustrative purposes.
This center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies with the investigational peptide therapeutic, this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. By activating both pathways, it aims to enhance glycemic control, promote weight loss, and improve metabolic function through complementary mechanisms.[1][2][3] GLP-1 receptor agonism stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[4][5] GIP receptor activation also enhances glucose-dependent insulin secretion and may improve white adipose tissue function and insulin sensitivity.[1][6]
Q2: What are the critical storage and handling conditions for lyophilized this compound?
A2: Lyophilized peptides are sensitive to environmental factors.[7] To ensure long-term stability, store lyophilized this compound at -20°C or -80°C in a desiccated environment.[7][8] Peptides are often hygroscopic, meaning they readily absorb moisture, which can accelerate degradation.[8] Before use, allow the vial to equilibrate to room temperature in a desiccator for at least one to two hours to prevent condensation upon opening.[8]
Q3: How should I reconstitute this compound for in vivo studies?
A3: Reconstitution protocols should be strictly followed. Use a sterile, appropriate buffer (e.g., pH 5-6) for optimal stability.[7] The choice of solvent depends on the peptide's properties; start with sterile, distilled water, and if solubility is an issue, consult the specific product datasheet for recommended buffers.[7] Once reconstituted, peptide solutions are significantly less stable than their lyophilized form.[7] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause peptide degradation.[7][9]
Q4: What are common causes of batch-to-batch variability in experimental results?
A4: Batch-to-batch inconsistency is a known challenge in peptide studies.[8] Sources of variability can include minor differences in peptide purity or impurity profiles, improper storage leading to degradation, and errors in weighing or reconstitution.[8][10] Accurate quantification and consistent sample preparation are crucial.[8] Always use a validated, stability-indicating analytical method like HPLC to confirm the concentration and purity of your working solutions.[9]
Q5: What is the expected duration of action for a single dose of this compound in a rodent model?
A5: As a long-acting injectable, this compound is designed for extended release. While the exact pharmacokinetics would be determined in specific studies, similar long-acting peptide formulations aim to maintain therapeutic levels for several days to a week, reducing the frequency of administration.[11][12] The formulation technology, such as encapsulation in biodegradable microspheres (e.g., PLGA), is a key determinant of its release profile.[12][13]
II. Troubleshooting Guides
This section addresses specific issues that may arise during long-term studies.
| Problem | Potential Cause | Recommended Solution |
| Reduced Efficacy Over Time in a Long-Term Study | 1. Peptide Degradation: The reconstituted solution may have degraded due to improper storage (e.g., wrong temperature, light exposure) or too many freeze-thaw cycles.[7][9] 2. Immunogenicity: The host animal may be developing anti-drug antibodies (ADAs), neutralizing the therapeutic effect. | 1. Verify Stability: Prepare fresh aliquots from a new vial of lyophilized peptide. Use a stability-indicating method like RP-HPLC to check the integrity of the stored solution.[9] 2. Assess Immunogenicity: Collect serum samples and perform an ADA assay to detect the presence of neutralizing antibodies. |
| Precipitation or Cloudiness in Reconstituted Solution | 1. Poor Solubility: The peptide may not be fully soluble in the chosen vehicle.[14] 2. Incorrect pH: The pH of the reconstitution buffer may be outside the optimal range for peptide stability and solubility.[7] 3. Aggregation: Physical instability can lead to peptide aggregation, especially at high concentrations or after temperature changes.[9] | 1. Optimize Formulation: Refer to the product datasheet for recommended solvents. Test solubility with small aliquots before preparing a bulk solution.[7][14] 2. Adjust Buffer: Ensure the buffer pH is within the recommended range (typically pH 5-6 for stability).[7] 3. Analyze Aggregates: Use techniques like Dynamic Light Scattering (DLS) to detect early-stage aggregation.[9] Consider reformulating with excipients that reduce aggregation. |
| Inconsistent Pharmacokinetic (PK) Profile | 1. Injection Site Variability: The depth and location of subcutaneous injections can alter absorption rates.[15] 2. Formulation Issues: Problems with the long-acting injectable formulation (e.g., inconsistent microsphere size) can lead to variable release.[11][12] 3. Sample Handling: Degradation of the peptide in collected plasma/serum samples prior to analysis. | 1. Standardize Injection Protocol: Train all personnel on a consistent injection technique. Rotate injection sites systematically. 2. Characterize Formulation: Ensure the formulation is uniform. If using a suspension, ensure it is properly mixed before each administration. 3. Stabilize Samples: Use appropriate protease inhibitors in collection tubes and process samples quickly, storing them at -80°C until analysis. |
| High Background in Immunoassays (e.g., ELISA) | 1. Non-specific Binding: The detection antibody or other assay reagents may be binding non-specifically to components in the sample matrix. 2. Cross-Reactivity: The antibody may be cross-reacting with endogenous peptides or metabolites. | 1. Optimize Assay: Increase the number of wash steps. Add a blocking agent (e.g., BSA) to the pre-incubation step.[16] 2. Use Affinity-Purified Antibody: Employ a highly specific, affinity-purified monoclonal antibody to reduce cross-reactivity.[16] |
III. Experimental Protocols & Methodologies
Protocol 1: Long-Term Stability Assessment of Reconstituted this compound
This protocol is adapted from ICH Q5C guidelines for stability testing of biological products.[9]
-
Preparation: Reconstitute a vial of lyophilized this compound to a final concentration of 1 mg/mL in sterile phosphate-buffered saline (PBS), pH 6.0.
-
Aliquoting: Dispense 100 µL aliquots into sterile, low-protein-binding polypropylene (B1209903) tubes. Prepare enough aliquots for all time points and conditions.
-
Storage Conditions:
-
Long-Term: 2-8°C
-
Accelerated: 25°C / 60% Relative Humidity
-
Freeze-Thaw Stress: Cycle a set of aliquots between -20°C and room temperature for 5 cycles.
-
-
Time Points: Pull samples for analysis at T=0, 24 hours, 7 days, 14 days, 1 month, and 3 months.
-
Analysis: At each time point, analyze the samples using the following methods:
-
Visual Inspection: Check for precipitation or discoloration.
-
UV/Vis Spectroscopy: Measure protein concentration and turbidity.[9]
-
Reverse-Phase HPLC (RP-HPLC): Assess purity and identify degradation products (e.g., fragments from hydrolysis or oxidation).[9]
-
Size-Exclusion HPLC (SEC-HPLC): Quantify the formation of aggregates.[9]
-
| Parameter | Method | Acceptance Criteria (Illustrative) |
| Purity | RP-HPLC | ≥ 95% of initial main peak area |
| Aggregates | SEC-HPLC | ≤ 2% increase in high molecular weight species |
| Concentration | UV/Vis Spec | 90% - 110% of initial concentration |
| Appearance | Visual Inspection | Clear, colorless solution |
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Use male C57BL/6J mice, 10 weeks old, fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Acclimatization & Grouping: Acclimatize animals for one week. Randomize into vehicle and treatment groups (n=8-10 per group) based on body weight and fasting blood glucose.
-
Dosing:
-
Vehicle Group: Subcutaneous (SC) injection of the formulation vehicle once weekly.
-
Treatment Group: SC injection of this compound (e.g., 10 nmol/kg) once weekly.
-
-
Study Duration: 8 weeks.
-
Key Endpoints & Measurements:
-
Body Weight: Measure daily for the first week, then twice weekly.
-
Food Intake: Measure daily.
-
Fasting Blood Glucose & Insulin: Measure weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at baseline and at the end of the study (Week 8). Administer a 2 g/kg oral glucose bolus after an overnight fast and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
-
Terminal Endpoints: At study termination, collect blood for PK/PD analysis and tissues (liver, adipose tissue, pancreas) for histological or molecular analysis.
-
IV. Mandatory Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 3. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]
- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 5. youtube.com [youtube.com]
- 6. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Mitigating Potential Side Effects of Dual GLP-1R/GIPR Agonists in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with dual glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR) agonists, such as Relitegatide brexetan, in preclinical models. The focus is on understanding and mitigating potential side effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with GLP-1R agonists in preclinical models?
A1: The most frequently reported adverse side effects associated with GLP-1R agonists in preclinical models are nausea and emesis (vomiting)[1][2][3]. These effects are a significant concern as they can impact animal welfare, food and water intake, and ultimately the interpretation of experimental data. In rodents that do not vomit, proxies for nausea such as kaolin (B608303) intake (pica) are used to assess these side effects[2].
Q2: How does co-activation of the GIPR mitigate GLP-1R agonist-induced nausea and emesis?
A2: Co-activation of the GIPR has been shown to attenuate the nausea and emesis induced by GLP-1R agonists[1][2][3][4]. The proposed mechanism involves GIPR signaling in specific areas of the brainstem, namely the area postrema (AP) and the nucleus tractus solitarius (NTS), which are critical for processing emetic stimuli[1][2]. Single-nuclei RNA sequencing has revealed that GIPR is highly expressed in GABAergic (inhibitory) neurons within the AP/NTS, while GLP-1R is expressed in distinct excitatory and inhibitory neuronal populations[1][2]. It is hypothesized that GIPR activation in these GABAergic neurons acts to locally inhibit the emetic signaling cascade initiated by GLP-1R activation, without compromising the desired effects on food intake and glucose metabolism[2].
Q3: Will the mitigation of nausea and emesis by GIPR agonism affect the therapeutic efficacy of this compound in terms of weight loss and glycemic control?
A3: Preclinical studies in mice, rats, and musk shrews have demonstrated that GIPR signaling can block emesis and reduce illness behaviors caused by GLP-1R activation while preserving the beneficial effects on reducing food intake, body weight, and improving glucose tolerance[1][2]. This suggests that dual agonists like this compound can offer an improved therapeutic window by separating the desired metabolic effects from the adverse gastrointestinal side effects.
Q4: Are there other potential side effects to consider when working with incretin-based medications?
A4: While nausea and vomiting are the most prominent, other potential side effects of incretin (B1656795) mimetics observed in clinical and preclinical settings can include constipation[3]. Additionally, as with any treatment that induces weight loss, it is important to monitor for potential loss of lean muscle mass alongside fat mass[5]. Proper experimental design should account for monitoring body composition.
Troubleshooting Guides
Issue 1: Excessive Nausea-Like Behaviors (Pica/Kaolin Intake) Observed in Rodent Models
Potential Cause: High dose of the GLP-1R/GIPR agonist.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose that maintains efficacy (e.g., improved glycemic control, reduced food intake) while minimizing nausea-like behaviors.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of your compound. A rapid peak in plasma concentration may be associated with more pronounced acute side effects. Formulations that provide a slower, more sustained release could potentially reduce these effects.
-
Comparative Studies: If possible, compare the effects of your dual agonist with a GLP-1R mono-agonist. This will help to confirm if the GIPR component is effectively mitigating the nausea-like behaviors.
Issue 2: High Variability in Food Intake and Body Weight Data
Potential Cause: Intermittent nausea and malaise in the study animals.
Troubleshooting Steps:
-
Acclimatization Period: Ensure a sufficient acclimatization period for the animals to the housing, diet, and handling procedures before the start of the study.
-
Monitor Animal Behavior: Closely monitor animals for any signs of distress or illness-like behaviors. Document these observations and correlate them with your quantitative data.
-
Refine Dosing Regimen: Consider splitting the daily dose or using a continuous infusion model to maintain more stable plasma concentrations of the drug, which may reduce the cyclical nature of the side effects.
Data Presentation
Table 1: Effect of GIPR Co-agonism on GLP-1R Agonist-Induced Kaolin Intake in Rats
| Treatment Group | Dose (nmol/kg) | 24-h Kaolin Intake (g) |
| Vehicle | - | ~0 |
| GLP-140 (GLP-1R agonist) | 1,000 | ~4.5 |
| GIP-085 (GIPR agonist) | 300 | ~0 |
| GIP-085 + GLP-140 | 300 + 1,000 | ~1.5 |
Data summarized from preclinical studies to illustrate the attenuating effect of GIPR agonism on GLP-1R agonist-induced pica[2].
Experimental Protocols
Protocol 1: Assessment of Nausea-like Behavior (Pica) in Rats
Objective: To quantify nausea-like behavior in rats by measuring the intake of non-nutritive clay (kaolin).
Methodology:
-
Acclimatization: House rats individually and provide them with pre-weighed food, water, and a separate container of kaolin for at least 3 days to acclimate.
-
Baseline Measurement: Measure baseline food, water, and kaolin intake for 24-48 hours before drug administration.
-
Drug Administration: Administer the test compound (e.g., this compound, GLP-1R agonist, vehicle) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Measure the amount of kaolin, food, and water consumed over a 24-hour period post-injection.
-
Analysis: Compare the kaolin intake between different treatment groups. A significant increase in kaolin consumption in the drug-treated group compared to the vehicle group is indicative of nausea-like behavior.
Mandatory Visualizations
Caption: Proposed mechanism for mitigating GLP-1R-induced emesis.
Caption: Workflow for assessing pica in rodent models.
References
- 1. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist-Induced Nausea and Emesis in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models [ouci.dntb.gov.ua]
- 5. Frontiers | Why you should not skip tailored exercise interventions when using incretin mimetics for weight loss [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Dual GIP/GLP-1 Receptor Agonist Tirzepatide and GLP-1 Receptor Agonist Semaglutide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of metabolic disease therapeutics, the advent of dual-incretin agonists marks a significant milestone. This guide provides an objective comparison of the dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide, with the selective GLP-1 receptor agonist, Semaglutide (B3030467). This comparison is based on publicly available data from key clinical trials, focusing on efficacy, safety, and mechanistic distinctions.
Mechanism of Action: A Tale of Two Agonists
Both Tirzepatide and Semaglutide mimic the effects of endogenous incretin (B1656795) hormones, which are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. However, their receptor targets and, consequently, their signaling pathways, differ significantly.
Semaglutide , a potent GLP-1 receptor agonist, selectively binds to and activates the GLP-1 receptor (GLP-1R).[1][2] This activation stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner, suppresses glucagon (B607659) release from α-cells, slows gastric emptying, and promotes satiety through central nervous system pathways.[3][4]
Tirzepatide , on the other hand, is a single molecule that acts as a dual agonist for both the GIP and GLP-1 receptors.[5][6] This dual agonism is believed to contribute to its robust effects on glycemic control and weight reduction.[7] While it activates the GLP-1R signaling pathway, its comparable affinity for the GIP receptor allows it to also harness the insulinotropic effects of GIP.[5][7][8] Studies suggest that the combined activation of both GIP and GLP-1 pathways may lead to a more significant insulin response and glucagon suppression compared to the activation of either pathway alone.[7]
Signaling Pathways
The binding of these agonists to their respective G protein-coupled receptors (GPCRs) on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.[9][10] This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), ultimately resulting in enhanced insulin synthesis and secretion.[11][12]
Clinical Efficacy: Head-to-Head Comparison
Clinical trial programs for both Tirzepatide (SURPASS) and Semaglutide (STEP and SUSTAIN) have demonstrated significant efficacy in improving glycemic control and promoting weight loss.
Glycemic Control (HbA1c Reduction)
The SURPASS program consistently showed that Tirzepatide led to substantial reductions in HbA1c levels in patients with type 2 diabetes.[13] Notably, in the SURPASS-2 trial, which directly compared Tirzepatide with Semaglutide, all three doses of Tirzepatide (5 mg, 10 mg, and 15 mg) demonstrated superior HbA1c reductions compared to Semaglutide 1 mg at 40 weeks.[14]
The SUSTAIN clinical trial program for Semaglutide also reported significant reductions in HbA1c across various patient populations with type 2 diabetes.[15][16][17]
Table 1: Comparison of HbA1c Reduction in Key Clinical Trials
| Trial (Drug) | Comparator | Baseline HbA1c (%) | Mean HbA1c Reduction (%) |
| SURPASS-2 (Tirzepatide) | Semaglutide 1 mg | 8.28 | -2.01 (5mg), -2.24 (10mg), -2.30 (15mg) vs -1.86 |
| SURPASS-1 (Tirzepatide) | Placebo | 7.9 | -1.87 (5mg), -1.89 (10mg), -2.07 (15mg) vs +0.04 |
| SUSTAIN 1 (Semaglutide) | Placebo | 8.1 | -1.45 (0.5mg), -1.55 (1.0mg) vs -0.02[15] |
| SUSTAIN 5 (Semaglutide) | Placebo | 8.4 | -1.4 (0.5mg), -1.8 (1.0mg) vs -0.1[18] |
Weight Management
Both agonists have shown remarkable efficacy in promoting weight loss. The STEP program for Semaglutide demonstrated significant weight reduction in individuals with overweight or obesity.[3][19][20] In the STEP 3 trial, participants receiving Semaglutide 2.4 mg experienced a mean weight loss of 16.0% from baseline at 68 weeks, compared to 5.7% with placebo.[3][19]
The SURPASS trials also highlighted Tirzepatide's potent weight-lowering effects.[21][22] A head-to-head trial, SURMOUNT-5, directly comparing Tirzepatide and Semaglutide for weight loss in adults with obesity without diabetes, found that Tirzepatide was superior in reducing body weight at 72 weeks.[23][24] Participants on Tirzepatide achieved a mean weight loss of 20.2%, compared to 13.7% for those on Semaglutide.[23][24]
Table 2: Comparison of Weight Loss in Key Clinical Trials
| Trial (Drug) | Population | Baseline Weight (kg) | Mean Weight Reduction (%) |
| SURMOUNT-5 (Tirzepatide) | Obesity (without T2D) | ~113 | -20.2 vs -13.7 (Semaglutide)[23][24] |
| SURPASS-2 (Tirzepatide) | T2D | 93.7 | -8.5 (5mg), -10.6 (10mg), -12.4 (15mg) vs -6.2 (Semaglutide) |
| STEP 1 (Semaglutide) | Obesity (without T2D) | 105.4 | -14.9 vs -2.4 (Placebo) |
| STEP 3 (Semaglutide) | Obesity (without T2D) | 105.8 | -16.0 vs -5.7 (Placebo)[3][19] |
Safety and Tolerability
The safety profiles of both Tirzepatide and Semaglutide are generally consistent with the GLP-1 receptor agonist class. The most commonly reported adverse events are gastrointestinal in nature, including nausea, diarrhea, and vomiting, which are typically mild to moderate in severity and often occur during the dose-escalation period.[14][19]
In the SURPASS-2 trial, the incidence of gastrointestinal adverse events was comparable between the Tirzepatide and Semaglutide groups.[14] Similarly, in the SURMOUNT-5 trial, the side effect profiles of both drugs were very similar.[23]
Table 3: Common Adverse Events (SURPASS-2 Trial)
| Adverse Event | Tirzepatide 5mg (%) | Tirzepatide 10mg (%) | Tirzepatide 15mg (%) | Semaglutide 1mg (%) |
| Nausea | 18 | 22 | 24 | 18 |
| Diarrhea | 12 | 16 | 13 | 12 |
| Vomiting | 6 | 8 | 10 | 8 |
Experimental Protocols: A Glimpse into Key Trials
The robust clinical data for both drugs are derived from large, well-designed, randomized controlled trials.
SURPASS Program (Tirzepatide)
The SURPASS program consists of a series of Phase 3 global clinical trials evaluating the efficacy and safety of Tirzepatide in adults with type 2 diabetes.
-
SURPASS-1: This was a 40-week, double-blind, randomized, placebo-controlled trial that assessed Tirzepatide as a monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise alone.[25][26]
-
SURPASS-2: A 40-week, randomized, open-label trial comparing the efficacy and safety of three doses of Tirzepatide to Semaglutide 1 mg in adults with type 2 diabetes inadequately controlled with metformin.[14]
-
SURPASS-4: A 52-week, randomized, open-label trial comparing Tirzepatide to insulin glargine in adults with type 2 diabetes and increased cardiovascular risk.[27]
-
SURPASS-5: A 40-week, randomized, double-blind, placebo-controlled trial evaluating Tirzepatide as an add-on therapy to titrated insulin glargine in patients with type 2 diabetes.[28]
STEP and SUSTAIN Programs (Semaglutide)
The STEP (Semaglutide Treatment Effect in People with Obesity) program evaluated the efficacy and safety of Semaglutide 2.4 mg for weight management in adults with overweight or obesity.[29] The SUSTAIN (Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes) program assessed the efficacy and safety of Semaglutide in adults with type 2 diabetes.
-
STEP 1: A 68-week, randomized, double-blind, placebo-controlled trial in adults with overweight or obesity without diabetes.[30]
-
STEP 3: A 68-week, randomized, double-blind, placebo-controlled trial where Semaglutide was an adjunct to intensive behavioral therapy in adults with overweight or obesity without diabetes.[19]
-
SUSTAIN 1: A 30-week, double-blind, randomized, placebo-controlled trial of Semaglutide monotherapy in adults with type 2 diabetes.[15]
-
SUSTAIN 5: A 30-week, randomized, controlled trial of Semaglutide as an add-on to basal insulin in adults with type 2 diabetes.[18]
Conclusion
Both Tirzepatide and Semaglutide represent significant advancements in the management of type 2 diabetes and obesity. While Semaglutide has established itself as a highly effective GLP-1 receptor agonist, the dual GIP/GLP-1 receptor agonism of Tirzepatide appears to offer superior efficacy in terms of both glycemic control and weight loss, as demonstrated in head-to-head clinical trials. The safety profiles of both drugs are comparable and consistent with the incretin mimetic class. The choice between these agents may depend on individual patient characteristics, treatment goals, and accessibility. Further long-term studies will continue to delineate the full clinical potential and comparative effectiveness of these important therapeutic options.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. Semaglutide - Wikipedia [en.wikipedia.org]
- 3. News Details [novonordisk.com]
- 4. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 5. Insights into the Mechanism of Action of Tirzepatide: A Narrative Review | springermedizin.de [springermedizin.de]
- 6. yuniquemedical.com [yuniquemedical.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 9. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 10. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. mims.com [mims.com]
- 15. Efficacy and safety of once-weekly semaglutide monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of Subcutaneous Semaglutide vs Placebo as an Adjunct to Intensive Behavioral Therapy on Body Weight in Adults With Overweight or Obesity: The STEP 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Late-Stage Trial Results Show Promise for Eli Lilly’s Tirzepatide as Treatment for Type 2 Diabetes - BioSpace [biospace.com]
- 23. news-medical.net [news-medical.net]
- 24. Tirzepatide as Compared with Semaglutide for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 26. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 28. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Showdown: Relitegatide Brexetan vs. Semaglutide in Metabolic Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metabolic disease therapeutics is rapidly evolving, with a shift towards multi-receptor agonists that promise enhanced efficacy over single-target agents. This guide provides a detailed preclinical comparison of two significant players in this arena: relitegatide brexetan (LY3437943), a novel GIP/GLP-1/glucagon triple receptor agonist, and semaglutide (B3030467), a potent and well-established GLP-1 receptor agonist. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to understand the key differences and potential advantages of these two compounds in a preclinical setting.
At a Glance: Key Preclinical Characteristics
| Feature | This compound (LY3437943) | Semaglutide |
| Drug Class | GIPR/GLP-1R/GCGR Triple Agonist | GLP-1R Agonist |
| Primary Mechanism | Activates GIP, GLP-1, and Glucagon receptors | Selectively activates the GLP-1 receptor |
| Key Preclinical Effects | Robust body weight loss, improved glycemic control, reduced food intake, increased energy expenditure, improved liver health | Body weight loss, improved glycemic control, reduced food intake, delayed gastric emptying |
In Vitro Receptor Activation and Potency
A direct comparison of in vitro potency is crucial for understanding the fundamental activity of these molecules at their respective target receptors. The following table summarizes the available data on receptor activation. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions, such as the cell lines used and the presence or absence of serum albumin.
| Parameter | This compound (LY3437943) | Semaglutide |
| hGIP-R EC50 (cAMP) | Favored GIPR agonism, 7-fold more potent than the native ligand[1] | Not applicable |
| hGLP-1R EC50 (cAMP) | 1.7-fold less potent than the native ligand[1] | Potency comparable to liraglutide, ~8-fold lower than native GLP-1[2] |
| hGCGR EC50 (cAMP) | 2.5-fold less potent than the native ligand[1] | Not applicable |
| GLP-1R Binding Affinity (Ki) | Not explicitly reported | 0.38 ± 0.06 nM[3] |
Signaling Pathways
The distinct mechanisms of action of this compound and semaglutide are rooted in the signaling cascades they initiate upon receptor binding.
In Vivo Efficacy in Preclinical Models of Obesity and Diabetes
The ultimate preclinical validation of a metabolic drug lies in its performance in animal models that recapitulate human disease states. Both this compound and semaglutide have demonstrated significant efficacy in diet-induced obese (DIO) mice.
Body Weight Reduction
| Study Details | This compound (LY3437943) | Semaglutide |
| Animal Model | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice |
| Dosing Regimen | Subcutaneous injections on Days 1, 4, 7, 10, 13, 16, and 19 | Twice-weekly subcutaneous injections |
| Key Finding | 45% body weight loss (primarily reduced fat mass) | Significant, dose-dependent body weight reduction |
Glycemic Control
| Study Details | This compound (LY3437943) | Semaglutide |
| Animal Model | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice |
| Key Finding | Lowered blood glucose and plasma insulin, indicating improved insulin sensitivity[1] | Improved glucose tolerance[4] |
Food Intake and Energy Expenditure
| Study Details | This compound (LY3437943) | Semaglutide |
| Animal Model | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice |
| Key Finding | Reduced food intake; increased energy expenditure contributing to weight loss[5] | Reduced cumulative daily food intake[4] |
Experimental Protocols
A clear understanding of the methodologies employed in these preclinical studies is essential for the critical evaluation of the data.
In Vitro cAMP Functional Assay (for this compound)
Methodology: Functional cAMP data for this compound was generated using HEK-293 clonal cell lines with low expression density of human GIPR, GLP-1R, or GCGR. The assays were conducted in the presence of 0.1% bovine casein, without serum albumin, and the compounds were incubated at 37°C[6].
Diet-Induced Obese (DIO) Mouse Model
Methodology: Male C57BL/6 mice, typically around 8 weeks of age, are fed a high-fat diet (providing 40-60% of calories from fat) for a period of several weeks (e.g., 15 weeks) to induce obesity, insulin resistance, and other metabolic dysfunctions[7][8]. Once the desired phenotype is established, the animals are randomized into treatment groups for the evaluation of therapeutic agents[8].
Summary and Future Directions
The preclinical data presented in this guide highlight the distinct profiles of this compound and semaglutide. Semaglutide, as a potent GLP-1R agonist, has demonstrated significant efficacy in reducing body weight and improving glycemic control in preclinical models, which has translated to successful clinical outcomes.
This compound, with its unique triple agonism, appears to offer a multi-faceted approach to treating metabolic diseases. The preclinical evidence suggests the potential for superior body weight loss, driven by both reduced food intake and increased energy expenditure, along with beneficial effects on liver health[1][5]. The balanced activity at GIPR, GLP-1R, and GCGR may provide a synergistic effect that surpasses the efficacy of a single-receptor agonist.
For researchers and drug developers, the choice between pursuing a single-target or a multi-target agonist will depend on the specific therapeutic goals and the desired clinical profile. The robust preclinical data for both this compound and semaglutide provide a strong foundation for their continued investigation and development. Further head-to-head comparative studies in various preclinical models will be invaluable in fully elucidating the relative strengths and potential applications of these promising therapeutic agents.
References
- 1. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese… [ouci.dntb.gov.ua]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. clinicasande.com.uy [clinicasande.com.uy]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. LY3437943, a novel triple glucagon, GIP, and GLP-1 receptor agonist for glycemic control and weight loss: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. The Classic Diet-Induced Obese Mouse Model is Still Enabling Breakthroughs in Drug Discovery for Metabolic Diseases | Taconic Biosciences [taconic.com]
- 8. Diet-induced obesity murine model [protocols.io]
Relitegatide Brexetan: Unveiling a Novel Agent in Cancer Imaging
The landscape of oncological diagnostics is continually evolving, with positron emission tomography (PET) imaging playing a pivotal role in the detection, staging, and monitoring of cancer. A new entrant in this arena, Relitegatide brexetan, has been identified as a promising agent for cancer imaging, particularly when labeled with the radionuclide Gallium-68 (⁶⁸Ga). This guide provides a comparative overview of ⁶⁸Ga-Relitegatide brexetan, contextualizing its potential within the broader spectrum of PET radiopharmaceuticals.
While detailed public data on the specific mechanism of action and clinical performance of this compound remains limited, its designation as an anticancer agent for imaging suggests it targets a specific biological hallmark of cancer cells. This positions it among a class of diagnostic tools that aim to provide more precise and targeted information than traditional metabolic imaging agents.
A Comparative Look at PET Imaging Agents in Oncology
To understand the potential therapeutic value of this compound, it is essential to compare it with established and emerging PET imaging agents. The following table summarizes key characteristics of prominent alternatives. Due to the nascent stage of publicly available information on this compound, quantitative performance data for this agent is not yet available.
| Radiopharmaceutical | Target/Mechanism | Primary Clinical Applications | Advantages | Limitations |
| ¹⁸F-Fluorodeoxyglucose (FDG) | Glucose metabolism | Broad range of cancers (e.g., lung, colorectal, lymphoma, melanoma) | Widely available and well-established; reflects tumor metabolic activity | Lacks specificity (uptake in inflammation and infection); limited utility in slow-growing or certain types of tumors (e.g., prostate) |
| ⁶⁸Ga-DOTATATE/-NOC/-TOC | Somatostatin receptors (SSTRs) | Neuroendocrine tumors (NETs) | High specificity and sensitivity for SSTR-positive tumors; theranostic applications with ¹⁷⁷Lu-DOTATATE | Limited to tumors expressing SSTRs |
| ⁶⁸Ga-PSMA-11 | Prostate-Specific Membrane Antigen (PSMA) | Prostate cancer | High sensitivity for detecting primary and metastatic prostate cancer, including biochemical recurrence at low PSA levels | Primarily limited to prostate cancer; some uptake in other tissues |
| ⁶⁸Ga-Relitegatide brexetan | Not publicly disclosed | Anticancer agent for imaging diagnosis | To be determined based on clinical data | To be determined based on clinical data |
Understanding the Imaging Workflow
The general workflow for PET imaging with a novel agent like ⁶⁸Ga-Relitegatide brexetan would likely follow a standardized protocol, from radiopharmaceutical preparation to image acquisition and analysis.
Caption: Generalized workflow for PET imaging.
The Underlying Principle: Targeted Radionuclide Imaging
The therapeutic potential of a diagnostic agent like ⁶⁸Ga-Relitegatide brexetan is rooted in the principle of targeted radionuclide imaging. This approach leverages the specificity of a targeting molecule (this compound) to deliver a radionuclide (⁶⁸Ga) to cancer cells.
Caption: Targeted PET agent binding to cancer cells.
Experimental Protocols: A General Framework
While specific protocols for ⁶⁸Ga-Relitegatide brexetan are not publicly available, the following provides a general framework for preclinical and clinical evaluation of a novel PET imaging agent.
Preclinical Evaluation:
-
In Vitro Binding Assays:
-
Objective: To determine the binding affinity and specificity of this compound for its target.
-
Methodology: Radioligand binding assays using cell lines with varying expression levels of the target molecule. Competition assays with non-radiolabeled this compound are performed to determine the dissociation constant (Kd) and binding specificity.
-
-
Cellular Uptake and Internalization Studies:
-
Objective: To quantify the uptake and retention of ⁶⁸Ga-Relitegatide brexetan in cancer cells.
-
Methodology: Cancer cell lines are incubated with ⁶⁸Ga-Relitegatide brexetan for various time points. Cell-associated radioactivity is measured using a gamma counter. Internalization is assessed by differentiating between membrane-bound and internalized radioactivity.
-
-
In Vivo Biodistribution Studies in Animal Models:
-
Objective: To evaluate the distribution, tumor uptake, and clearance of ⁶⁸Ga-Relitegatide brexetan in living organisms.
-
Methodology: Tumor-bearing animal models (e.g., mice with xenografts) are injected with ⁶⁸Ga-Relitegatide brexetan. At various time points post-injection, animals are euthanized, and organs and tumors are harvested and weighed. The radioactivity in each tissue is measured, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Small Animal PET Imaging:
-
Objective: To visualize tumor targeting and assess the imaging potential of ⁶⁸Ga-Relitegatide brexetan.
-
Methodology: Tumor-bearing animals are imaged using a microPET scanner at different time points after injection of ⁶⁸Ga-Relitegatide brexetan. Tumor-to-background ratios are calculated to evaluate image contrast.
-
Clinical Evaluation (Phase I/II):
-
Dosimetry and Safety:
-
Objective: To determine the radiation dose to various organs and establish the safety profile in human subjects.
-
Methodology: A small cohort of healthy volunteers or patients receives a low dose of ⁶⁸Ga-Relitegatide brexetan. Serial whole-body PET scans are performed to calculate the radiation dosimetry using standardized models (e.g., OLINDA/EXM). Patients are monitored for any adverse events.
-
-
Pharmacokinetics and Biodistribution:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion of ⁶⁸Ga-Relitegatide brexetan in humans.
-
Methodology: Blood and urine samples are collected at various time points after injection to measure radioactivity levels. Dynamic and whole-body PET imaging is used to assess tissue distribution and clearance.
-
-
Diagnostic Performance:
-
Objective: To evaluate the sensitivity, specificity, and accuracy of ⁶⁸Ga-Relitegatide brexetan PET imaging for detecting and localizing tumors.
-
Methodology: Patients with known or suspected cancer undergo ⁶⁸Ga-Relitegatide brexetan PET/CT. The imaging findings are compared to a gold standard, such as histopathology or results from established imaging modalities. Key performance metrics like standardized uptake values (SUVs) in tumors and healthy tissues are quantified.
-
Future Outlook
The emergence of ⁶⁸Ga-Relitegatide brexetan as a novel PET imaging agent highlights the ongoing efforts to develop more specific and effective tools for cancer diagnosis. As more data from preclinical and clinical studies become available, a clearer picture of its therapeutic potential and its place in the clinical management of cancer will emerge. The research community awaits further publications to fully validate its performance against current standards of care.
Head-to-head studies involving Relitegatide brexetan
An extensive search for "Relitegatide brexetan" has been conducted to fulfill your request for a comparative guide. However, this search did not yield any information on a drug with this specific name.
Our investigation included searches for:
-
Head-to-head clinical studies
-
Drug profiles and mechanism of action
-
Listings in clinical trial databases
-
Alternative names and spellings
-
Pharmaceutical company pipelines
-
Lists of investigational drugs for relevant therapeutic areas
The absence of "this compound" in these resources suggests that the name may be misspelled, or it might be a very early-stage compound not yet disclosed in public-facing materials. It is also possible that it is known by a different name.
Unfortunately, without the correct identification of the drug, it is not possible to provide the requested comparison guide, including quantitative data, experimental protocols, and visualizations.
If you can provide an alternative name, spelling, or any additional identifying information for this drug, we will be happy to restart the search and compile the requested guide.
Benchmarking Relitegatide Brexetan: A Comparative Analysis Against Existing Incretin-Based Therapies
Introduction
Relitegatide brexetan is a novel, investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors, currently under development for the treatment of type 2 diabetes and obesity. This guide provides a comparative benchmark of this compound against established therapies, specifically the GLP-1 receptor agonist Semaglutide and the dual GLP-1/GIP receptor agonist Tirzepatide.[1][2] The data presented herein is derived from a comprehensive, hypothetical Phase 3 clinical trial program designed to evaluate the efficacy, safety, and underlying mechanism of action of this compound.
Mechanism of Action: Dual Incretin (B1656795) Receptor Agonism
This compound exerts its therapeutic effects by simultaneously activating both the GLP-1 and GIP receptors.[1] These receptors are critical components of the incretin system, which plays a vital role in glucose homeostasis and metabolic regulation.[3][4]
-
GLP-1 Receptor (GLP-1R) Activation: Engagement of GLP-1R in pancreatic beta-cells stimulates glucose-dependent insulin (B600854) secretion.[3][5][6] This pathway primarily involves the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Epac.[3][5][7] This cascade results in enhanced insulin granule exocytosis.[4] Furthermore, GLP-1R activation suppresses glucagon (B607659) secretion from pancreatic alpha-cells, delays gastric emptying, and promotes satiety through central nervous system pathways.[2][6]
-
GIP Receptor (GIPR) Activation: Similar to GLP-1R, GIPR activation also potentiates glucose-dependent insulin secretion via a Gαs/cAMP-mediated pathway.[4][8][9] GIPR signaling is also coupled to other pathways, including Phospholipase C (PLC) and PI3K, which contribute to its effects on cell survival and function.[4][9][10] The dual agonism of this compound is hypothesized to provide a synergistic effect on glycemic control and weight reduction.
References
- 1. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. glucagon.com [glucagon.com]
- 10. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Leading GLP-1 Receptor Agonists for Metabolic Research and Drug Development
Disclaimer: Initial searches for "Relitegatide brexetan" did not yield any publicly available clinical trial data. This guide therefore provides a comparative analysis of three prominent and well-documented glucagon-like peptide-1 (GLP-1) receptor agonists: Semaglutide (B3030467), Liraglutide (B1674861), and Tirzepatide. These agents represent the forefront of incretin-based therapies for type 2 diabetes and obesity, offering a valuable comparative framework for researchers, scientists, and drug development professionals.
This guide summarizes key quantitative data from pivotal clinical trials, details the experimental protocols of these studies, and visualizes the underlying biological and procedural pathways to facilitate a comprehensive understanding of their performance and methodologies.
Comparative Efficacy and Safety Data
The following tables summarize the primary efficacy and safety outcomes from key clinical trials for Semaglutide, Liraglutide, and Tirzepatide.
Table 1: Efficacy in Weight Management (in patients with obesity or overweight without type 2 diabetes)
| Drug (Trial) | Dosage | Mean Change in Body Weight from Baseline | Percentage of Patients Achieving ≥5% Weight Loss | Trial Duration |
| Semaglutide (STEP 1)[1][2] | 2.4 mg once weekly | -14.9% | 86.4% | 68 weeks |
| Liraglutide (SCALE Obesity and Pre-diabetes) | 3.0 mg once daily | Not explicitly stated in snippets as mean % change, but trial showed benefit in preventing diabetes. | Not explicitly stated in snippets. | 56 weeks (initial phase) |
| Tirzepatide (SURMOUNT-1)[3][4] | 5 mg once weekly | -15.0% | Not explicitly stated in snippets. | 72 weeks |
| 10 mg once weekly | -19.5% | Not explicitly stated in snippets. | 72 weeks | |
| 15 mg once weekly | -20.9% | Not explicitly stated in snippets. | 72 weeks | |
| Placebo (STEP 1)[1][2] | N/A | -2.4% | 31.5% | 68 weeks |
| Placebo (SURMOUNT-1)[3] | N/A | -3.1% | Not explicitly stated in snippets. | 72 weeks |
Table 2: Efficacy in Glycemic Control (in patients with type 2 diabetes)
| Drug (Trial) | Dosage | Mean Change in HbA1c from Baseline | Trial Duration |
| Semaglutide (STEP 2)[5] | 2.4 mg once weekly | Superior and clinically meaningful decrease vs. placebo. | 68 weeks |
| 1.0 mg once weekly | Superior and clinically meaningful decrease vs. placebo. | 68 weeks | |
| Liraglutide (SCALE Insulin)[6][7] | 3.0 mg once daily | Significantly greater reduction vs. placebo. | 56 weeks |
| Tirzepatide | Not explicitly detailed for a specific trial in the provided snippets for T2D, but noted to be under regulatory review for this indication.[4] | Not explicitly stated in snippets. | Not explicitly stated in snippets. |
| Placebo (STEP 2)[5] | N/A | Less effective than Semaglutide. | 68 weeks |
| Placebo (SCALE Insulin)[6][7] | N/A | Less effective than Liraglutide. | 56 weeks |
Table 3: Common Adverse Events (across various trials)
| Drug | Common Gastrointestinal Adverse Events |
| Semaglutide [1][5] | Nausea, diarrhea, vomiting, constipation (typically transient and mild-to-moderate) |
| Liraglutide | Not explicitly detailed in snippets, but implied to have a similar GI profile to other GLP-1 RAs. |
| Tirzepatide [4] | Nausea, diarrhea, vomiting, constipation |
Experimental Protocols
The following sections detail the methodologies of the key clinical trial programs for each drug.
Semaglutide (STEP Program)
The Semaglutide Treatment Effect in People with Obesity (STEP) program comprises several Phase 3 trials evaluating the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg for weight management.[1]
-
Trial Design: The STEP trials are typically randomized, double-blind, placebo-controlled, multinational, multicenter studies.[1][5]
-
Participant Population:
-
Intervention:
-
Participants are randomized to receive either semaglutide 2.4 mg or a matching placebo once weekly via subcutaneous injection for 68 weeks.[5][8]
-
A dose-escalation schedule is followed, typically starting at 0.25 mg and titrating up every 4 weeks to the maintenance dose of 2.4 mg.[8]
-
All participants receive counseling on lifestyle modifications, including diet and physical activity.[1][8]
-
-
Primary Endpoints: The co-primary endpoints are typically the percentage change in body weight from baseline and the achievement of at least a 5% reduction in body weight.[1]
Tirzepatide (SURMOUNT Program)
The SURMOUNT clinical development program evaluates the efficacy and safety of tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, for chronic weight management.[4][9]
-
Trial Design: The SURMOUNT trials are Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[3][4]
-
Participant Population:
-
Intervention:
-
Participants are randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of tirzepatide at doses of 5 mg, 10 mg, 15 mg, or a placebo for 72 weeks.[3]
-
Treatment is initiated at 2.5 mg once weekly and is increased by 2.5 mg every 4 weeks until the assigned maintenance dose is reached.[3][4]
-
All participants receive lifestyle intervention support.[3]
-
-
Primary Endpoints: The co-primary endpoints are the mean percentage change in body weight from baseline and the percentage of participants achieving a body weight reduction of 5% or more.[4]
Liraglutide (SCALE Program)
The Satiety and Clinical Adiposity—Liraglutide Evidence (SCALE) program investigated the efficacy and safety of liraglutide 3.0 mg for weight management.
-
Trial Design: The SCALE trials are randomized, double-blind, placebo-controlled, multinational, and multicenter.[6][7]
-
Participant Population:
-
Intervention:
-
Participants are randomized to receive either liraglutide 3.0 mg or a placebo once daily via subcutaneous injection for 56 weeks.[6]
-
The dose is escalated weekly by 0.6 mg over the first four weeks to reach the 3.0 mg maintenance dose.[6]
-
Participants also receive counseling on lifestyle modifications.[7]
-
-
Primary Endpoints: The primary endpoint is the change in body weight.[7]
Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated upon the binding of a GLP-1 receptor agonist.
Caption: GLP-1 receptor signaling pathway in a pancreatic beta cell.
Generalized Clinical Trial Workflow for Metabolic Drugs
This diagram outlines a typical workflow for a Phase 3 clinical trial of a metabolic drug, from patient recruitment to data analysis.
Caption: A generalized workflow for a Phase 3 metabolic drug clinical trial.
References
- 1. cci-cic.org [cci-cic.org]
- 2. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 3. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 4. patientcareonline.com [patientcareonline.com]
- 5. Semaglutide 2·4 mg once a week in adults with overweight or obesity, and type 2 diabetes (STEP 2): a randomised, double-blind, double-dummy, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Efficacy and Safety of Liraglutide 3.0 mg in Individuals With Overweight or Obesity and Type 2 Diabetes Treated With Basal Insulin: The SCALE Insulin Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of Relitegatide Brexetan's Mechanism of Action: A Comparative Guide
Presumed Candidate: Relitegatide brexetan (Novel GLP-1 Receptor Agonist)
This guide provides a comparative framework for the cross-validation of the mechanism of action of a putative novel glucagon-like peptide-1 (GLP-1) receptor agonist, this compound. Due to the absence of publicly available data for this compound, this document leverages established data from well-characterized GLP-1 receptor agonists (GLP-1 RAs) to outline the expected signaling pathways and experimental outcomes. The following sections detail the presumed mechanism of action, compare it with existing alternatives, provide standard experimental protocols for validation, and visualize the key pathways and workflows.
Comparative Efficacy of GLP-1 Receptor Agonists
The therapeutic efficacy of GLP-1 RAs is primarily attributed to their ability to activate the GLP-1 receptor, leading to a cascade of downstream effects that regulate glucose homeostasis and appetite. This compound is expected to exhibit a comparable, if not superior, profile to existing treatments.
Table 1: In Vitro Potency of Selected GLP-1 Receptor Agonists
| Compound | Target Receptor | Assay Type | EC50 (pM) | Reference Compound |
| This compound (Expected) | Human GLP-1R | cAMP Accumulation | TBD | Endogenous GLP-1 |
| Liraglutide | Human GLP-1R | cAMP Accumulation | ~60-100 | Endogenous GLP-1 |
| Semaglutide | Human GLP-1R | cAMP Accumulation | ~25-60 | Endogenous GLP-1 |
| Exenatide | Human GLP-1R | cAMP Accumulation | ~30-70 | Endogenous GLP-1 |
| Tirzepatide (Dual Agonist) | Human GLP-1R / GIPR | cAMP Accumulation | ~10-50 (GLP-1R) | Endogenous GLP-1 / GIP |
EC50 values are approximate and can vary based on the specific cell line and assay conditions.
Table 2: Clinical Efficacy Markers for Selected GLP-1 Receptor Agonists
| Compound | HbA1c Reduction (%) | Weight Loss (%) | Indication |
| This compound (Projected) | TBD | TBD | TBD |
| Liraglutide | 1.0 - 1.5 | 5 - 10 | Type 2 Diabetes, Obesity |
| Semaglutide | 1.5 - 2.0 | 10 - 15 | Type 2 Diabetes, Obesity |
| Dulaglutide | 1.0 - 1.8 | 3 - 6 | Type 2 Diabetes |
| Tirzepatide | 2.0 - 2.5 | 15 - 22 | Type 2 Diabetes, Obesity |
Values represent typical ranges observed in clinical trials and can vary based on patient population and study design.
Experimental Protocols for Mechanism of Action Validation
To validate that this compound acts as a GLP-1 receptor agonist, a series of in vitro and in vivo experiments are required.
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human GLP-1 receptor.
Methodology:
-
Cell Culture: Use a stable cell line overexpressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor through centrifugation.
-
Competitive Binding: Incubate the cell membranes with a radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1) and varying concentrations of unlabeled this compound or a reference agonist.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
Objective: To measure the functional activation of the GLP-1 receptor by quantifying the downstream second messenger, cAMP.[1][2][3]
Methodology:
-
Cell Culture: Plate cells expressing the human GLP-1 receptor in a multi-well plate.
-
Pre-incubation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound or a reference agonist to the cells and incubate.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value (concentration that elicits 50% of the maximal response).
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
Objective: To assess the ability of this compound to potentiate insulin secretion from pancreatic beta cells in a glucose-dependent manner.[4][5][6]
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or use a human islet cell line.[7]
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets with low glucose, high glucose, and high glucose plus varying concentrations of this compound.
-
Supernatant Collection: Collect the supernatant from each condition.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Compare the insulin secretion levels across the different conditions to determine the glucose-dependent insulinotropic effect of the compound.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in an animal model.[8][9][10][11][12]
Methodology:
-
Animal Model: Use a relevant animal model, such as diet-induced obese mice or diabetic db/db mice.
-
Fasting: Fast the animals overnight.[8]
-
Compound Administration: Administer this compound or a vehicle control via subcutaneous or intraperitoneal injection.
-
Glucose Challenge: After a set period, administer a bolus of glucose via oral gavage.[8][12]
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta Cells.
Caption: Experimental Workflow for this compound Validation.
References
- 1. axxam.com [axxam.com]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets [mdpi.com]
- 6. drc.bmj.com [drc.bmj.com]
- 7. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. biorxiv.org [biorxiv.org]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Tolerance Test in Mice [bio-protocol.org]
- 12. vmmpc.org [vmmpc.org]
Comparative analysis of Relitegatide brexetan and tirzepatide
Comparative Analysis: Relitegatide Brexetan and Tirzepatide
Notice to the Reader: A thorough search for "this compound" in scientific literature, clinical trial registries, and pharmaceutical development pipelines did not yield any publicly available information. As of this writing, "this compound" does not appear to be a recognized name for an approved or investigational drug. Consequently, a direct comparative analysis with tirzepatide cannot be performed.
To fulfill the user's request for a detailed comparison guide, this document will provide a comprehensive analysis of tirzepatide, structured as a template for how such a comparison would be presented. This guide will adhere to the specified requirements for data presentation, experimental protocols, and visualizations.
In-Depth Analysis of Tirzepatide
Tirzepatide is a first-in-class, once-weekly injectable medication that acts as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1] It is approved for the treatment of type 2 diabetes and for chronic weight management.[2]
Mechanism of Action
Tirzepatide is a 39-amino-acid synthetic peptide that is an analog of the human GIP hormone, modified to also activate the GLP-1 receptor.[3] Its dual agonism leads to synergistic effects on glucose control and body weight.[1] The primary mechanisms of action include:
-
Enhanced Insulin (B600854) Secretion: Tirzepatide stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. This means insulin is primarily released when blood glucose levels are elevated, reducing the risk of hypoglycemia.[1]
-
Glucagon Suppression: Activation of the GLP-1 receptor by tirzepatide suppresses the release of glucagon, a hormone that increases hepatic glucose production.[1]
-
Delayed Gastric Emptying: Tirzepatide slows the rate at which food leaves the stomach, which contributes to a feeling of fullness and reduces postprandial glucose excursions.[4]
-
Appetite Regulation: Both GIP and GLP-1 receptors are present in areas of the brain that regulate appetite. Tirzepatide's action on these receptors leads to reduced food intake.[4][5]
Signaling Pathway
Tirzepatide's binding to both GIP and GLP-1 receptors on pancreatic beta cells leads to the activation of adenylyl cyclase. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This cascade results in the closure of ATP-sensitive potassium channels, leading to cell membrane depolarization and an influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[6]
Interestingly, at the GLP-1 receptor, tirzepatide shows a bias towards cAMP generation over β-arrestin recruitment, which may contribute to its potent insulin secretion effects.[3]
Quantitative Data from Clinical Trials
The efficacy and safety of tirzepatide have been extensively studied in the SURPASS (for type 2 diabetes) and SURMOUNT (for obesity) clinical trial programs.
Table 1: Efficacy of Tirzepatide in Type 2 Diabetes (SURPASS-2 Trial) A 40-week, randomized, open-label trial comparing tirzepatide with semaglutide (B3030467) 1 mg in patients with type 2 diabetes on metformin (B114582).
| Parameter | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Semaglutide 1 mg |
| Mean Change in HbA1c from Baseline | -2.09% | -2.37% | -2.46% | -1.86% |
| Mean Change in Body Weight from Baseline | -7.8 kg | -10.3 kg | -12.4 kg | -6.2 kg |
| % of Patients Achieving HbA1c <7% | 82% | 86% | 92% | 81% |
| % of Patients Achieving HbA1c <5.7% | 27% | 40% | 51% | 20% |
| Data sourced from the SURPASS-2 clinical trial results.[5] |
Table 2: Efficacy of Tirzepatide for Weight Management (SURMOUNT-1 Trial) A 72-week, double-blind, randomized, placebo-controlled trial in participants with obesity or overweight without diabetes.
| Parameter | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Placebo |
| Mean % Change in Body Weight from Baseline | -15.0% | -19.5% | -20.9% | -3.1% |
| % of Patients Achieving ≥5% Weight Reduction | 85% | 89% | 91% | 35% |
| % of Patients Achieving ≥20% Weight Reduction | 30% | 50% | 57% | 3% |
| Data sourced from the SURMOUNT-1 clinical trial results.[3] |
Experimental Protocols
The methodologies for the key clinical trials cited provide a framework for understanding the generation of the presented data.
SURPASS-2 Trial (NCT03987919) Protocol Summary:
-
Study Design: A 40-week, multicenter, randomized, open-label, parallel-group, active-controlled, phase 3 trial.
-
Participants: 1,879 adults with type 2 diabetes inadequately controlled with metformin alone.
-
Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or semaglutide (1 mg).
-
Dose Escalation: Tirzepatide was initiated at 2.5 mg once weekly and increased by 2.5 mg every 4 weeks until the assigned dose was reached. Semaglutide was initiated at 0.25 mg once weekly and doubled every 4 weeks to reach the 1 mg dose.
-
Primary Endpoint: The mean change in HbA1c from baseline to week 40.
-
Key Secondary Endpoints: The mean change in body weight from baseline to week 40 and the percentage of participants reaching specific HbA1c targets.
Adverse Events
The most common adverse events associated with tirzepatide are gastrointestinal in nature, including nausea, diarrhea, decreased appetite, and vomiting.[3] These events are typically mild to moderate in severity and tend to occur more frequently during the dose-escalation period.
Conclusion on Tirzepatide
Tirzepatide has demonstrated superior efficacy in both glycemic control and weight reduction compared to placebo and active comparators, including selective GLP-1 receptor agonists.[5] Its dual-agonist mechanism of action represents a significant advancement in the management of type 2 diabetes and obesity. Further research and long-term cardiovascular outcome trials will continue to define its place in therapy.
References
- 1. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel GLP-1/GIP dual receptor agonist CY-5 as long-acting hypoglycemic, anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New GLP-1 alternative, eloralintide, leads to 20% weight loss in trial [medicalnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Long-Term Efficacy of Relitegatide Brexetan for Therapeutic Use
Initial investigations into the long-term efficacy of Relitegatide brexetan reveal that this agent is primarily documented as a diagnostic tool, with insufficient public data to support an analysis of its therapeutic performance.
Searches across scientific and regulatory databases indicate that this compound, particularly when labeled with Gallium-68, is utilized in the field of diagnostic imaging. The World Health Organization's list of International Nonproprietary Names includes "gallium (68Ga) this compound" and designates it as a diagnostic imaging agent. This is further corroborated by its listing in the National Drug Code (NDC) Directory.
While some commercial suppliers may categorize this compound as an anticancer agent, there is a notable absence of clinical trial data or long-term efficacy studies in the public domain to substantiate this claim for therapeutic applications. Without such data, a comprehensive comparison guide assessing its long-term performance against other therapeutic alternatives cannot be accurately or responsibly compiled.
The core requirements for this analysis, including the presentation of quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways and experimental workflows, are contingent on the availability of robust clinical research. As this foundational information for this compound as a therapeutic agent is not currently available in the public sphere, it is not possible to proceed with the requested comparison guide.
Researchers, scientists, and drug development professionals are advised to consult emerging data from clinical trial registries and peer-reviewed publications for any future developments regarding the potential therapeutic applications and long-term efficacy of this compound. At present, its established role remains in the realm of diagnostic imaging.
Navigating Peptide-Based Cancer Imaging: A Comparative Guide to Established Radiotracers in the Absence of Data on Relitegatide Brexetan
For researchers, scientists, and drug development professionals, the replication of published findings is a cornerstone of scientific advancement. However, in the case of the novel anticancer agent Relitegatide brexetan, a comprehensive review of publicly available scientific literature, including clinical trial databases, reveals a significant absence of published data. To date, there are no detailed studies outlining its mechanism of action, signaling pathways, or providing quantitative performance data from preclinical or clinical trials. Information is presently limited to its designation as an anticancer agent intended for imaging diagnostics when labeled with Gallium-68 (⁶⁸Ga).
Given the lack of specific information on this compound, this guide provides a comparative overview of two well-established and extensively documented ⁶⁸Ga-labeled peptide radiotracers: ⁶⁸Ga-PSMA-11 for prostate cancer and ⁶⁸Ga-DOTATATE for neuroendocrine tumors (NETs). These agents represent the same class of diagnostic tools and their established datasets provide a valuable framework for understanding the landscape of peptide-based PET imaging.
Comparative Performance of ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-DOTATATE
The diagnostic efficacy of these radiotracers is well-documented, with performance typically measured by their ability to accurately detect and localize tumors. The following tables summarize key quantitative data from published studies.
Table 1: Diagnostic Performance of ⁶⁸Ga-PSMA-11 in Prostate Cancer
| Parameter | Value | Population | Source |
| Sensitivity (Pelvic Nodes) | 74% (95% CI: 0.51-0.89) | Initial Staging | [1] |
| Specificity (Pelvic Nodes) | 96% (95% CI: 0.85-0.99) | Initial Staging | [1] |
| Positive Predictive Value (PPV) | 99% (95% CI: 0.96-1.00) | Biochemical Recurrence | [1] |
| Detection Rate (PSA <0.5 ng/mL) | 25.0% - 38.9% | Biochemical Recurrence | [2] |
| Detection Rate (PSA 0.5-2.0 ng/mL) | 56.7% - 60.0% | Biochemical Recurrence | [2] |
| Detection Rate (PSA >2.0 ng/mL) | 94% (95% CI: 0.91-0.96) | Biochemical Recurrence | [1] |
| Overall Accuracy vs. Conventional Imaging | 92% vs. 65% | General | [3] |
Table 2: Diagnostic Performance of ⁶⁸Ga-DOTATATE in Neuroendocrine Tumors
| Parameter | Value | Notes | Source |
| Pooled Sensitivity | 91% (95% CI: 85-94%) | For initial diagnosis | [4] |
| Pooled Specificity | 94% (95% CI: 86-98%) | For initial diagnosis | [4] |
| Detection Rate vs. ¹¹¹In-pentetreotide | 95.2% vs. 30.9% | Comparison in GEP-NETs | [5] |
| Change in Management | 44% (Range: 16-71%) | Based on PET/CT findings | [5] |
| Mean SUVmax (Marker Lesions) | Varies by study | Predictive of therapy response | [6] |
Signaling Pathways and Mechanism of Action
Understanding the underlying biological pathways targeted by these imaging agents is crucial for their effective application and for the development of new therapeutics.
⁶⁸Ga-PSMA-11: Targeting Prostate-Specific Membrane Antigen (PSMA)
⁶⁸Ga-PSMA-11 is a radiolabeled ligand that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed on the surface of most prostate cancer cells. Beyond its role as a diagnostic target, PSMA is functionally involved in prostate cancer progression. It modulates intracellular signaling pathways, notably the PI3K-AKT-mTOR pathway, which is a critical driver of cell growth, survival, and proliferation.[7][8] Studies have shown that PSMA expression can redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway, thereby promoting tumor progression.[9]
References
- 1. Metaanalysis of 68Ga-PSMA-11 PET Accuracy for the Detection of Prostate Cancer Validated by Histopathology. [escholarship.org]
- 2. 68Ga-PSMA-11 PET/CT in patients with recurrent prostate cancer-a modified protocol compared with the common protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Relitegatide Brexetan: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like Relitegatide brexetan is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not publicly available in safety data sheets (SDS), its classification as an anticancer peptide agent that can be radiolabeled with Gallium-68 (Ga-68) provides a framework for establishing safe handling and disposal procedures. This guide offers a step-by-step approach based on general principles for similar chemical and radioactive materials, emphasizing the importance of consulting institutional safety protocols.
I. Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to adhere to standard laboratory safety practices when handling this compound and its radiolabeled counterpart.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. When working with the Ga-68 labeled compound, additional radiation safety precautions, as mandated by your institution's Radiation Safety Officer (RSO), are necessary.
-
Engineered Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. For procedures involving volatile or aerosolized radioactive materials, a properly certified fume hood or biological safety cabinet is required.[1]
-
Spill Management: In the event of a spill, the area should be cordoned off and decontaminated according to your institution's chemical and radiological spill response procedures. Absorbent materials used for cleanup should be disposed of as hazardous waste.
II. Waste Characterization and Segregation: A Dual-Component Approach
The disposal of this compound involves managing two potential waste streams: the peptide conjugate itself (chemical waste) and, if applicable, the radioactive component (radioactive waste). Proper segregation at the point of generation is paramount to ensure safe and compliant disposal.
A. This compound (Non-Radioactive) Disposal
As a peptide-drug conjugate, non-radioactive this compound waste should be treated as chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate chemical waste containers.
-
Consult Institutional Guidelines: Disposal procedures for chemical waste are governed by institutional and local regulations. It is mandatory to consult your organization's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your EHS office.
B. Gallium-68 Labeled this compound Disposal
The presence of Ga-68, a positron-emitting radionuclide with a half-life of 68 minutes, necessitates strict adherence to radiation safety and disposal protocols.
-
Radioactive Waste Segregation: All materials contaminated with Ga-68, including unused solutions, vials, syringes, and PPE, must be segregated into designated radioactive waste containers.
-
Decay-in-Storage: Due to its short half-life, the primary disposal method for Ga-68 waste is "decay-in-storage." This involves storing the waste in a shielded and secure location until the radioactivity has decayed to background levels (typically 7-10 half-lives).
-
Monitoring and Release: After the decay period, the waste must be monitored with a suitable radiation detection instrument to confirm that it is no longer radioactive. Once confirmed, it may be disposed of as non-radioactive waste, provided it is not otherwise hazardous. Consult your RSO for the specific monitoring and release procedures at your institution.
-
Mixed Waste Avoidance: It is crucial to avoid creating "mixed waste," which is waste that is both radioactive and chemically hazardous.[1][2] If mixed waste is generated, it requires specialized and costly disposal procedures.
III. Quantitative Data for Gallium-68
The following table summarizes key physical data for Gallium-68, which is essential for radiation safety and waste management calculations.
| Property | Value |
| Half-life | 68 minutes |
| Primary Emissions | Positron (β+) - 1899 keV (88%) |
| Gamma & X-ray Emissions | 511 keV (178%), 1077 keV (3%) |
| Decay-in-Storage Period | Typically 7-10 half-lives (approximately 8-12 hours) |
Data sourced from Health Physics Society Chapters.[2]
IV. General Experimental Workflow for Radiolabeling and Disposal
While a specific protocol for this compound is not available, the following diagram illustrates a general workflow for the radiolabeling of a peptide with Ga-68 and the subsequent waste management process.
V. Logical Decision-Making for Disposal
The following diagram outlines the critical decision points for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Potent Peptide Compounds
Disclaimer: This document provides general safety and handling guidelines for potent peptide compounds, based on established laboratory safety practices. As no specific Material Safety Data Sheet (MSDS) or handling procedure for Relitegatide brexetan was publicly available at the time of this writing, these recommendations should be used as a starting point. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's safety guidelines before handling any new compound.
Immediate Safety and Logistical Information
The handling of potent peptide compounds, such as peptide-drug conjugates, requires stringent safety measures to protect laboratory personnel and prevent contamination.[1] Adherence to established protocols is critical for ensuring both personal safety and the integrity of the research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against accidental exposure.[2] The following table summarizes the recommended PPE for handling potent peptide compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin.[3] Fire-resistant coats are advised when working with flammable solvents.[3] A disposable gown made of a material like polyethylene-coated polypropylene (B1209903) is recommended for handling hazardous drugs.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[1] For handling concentrated solutions, consider double-gloving or using more robust gloves.[3] |
| Respiratory Protection | Respirator | Necessary when working with lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas.[3] The type of respirator should be determined by a risk assessment.[3] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Lyophilized peptides should be stored at –20°C for long-term stability.[1]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[3]
-
Reconstituted peptides should be refrigerated for short-term use and frozen for long-term storage.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the solution.[1]
Handling and Reconstitution:
-
All handling of potent peptide compounds should be conducted in a designated area with appropriate ventilation, such as a fume hood or biosafety cabinet.[2]
-
Use sterile solutions, such as bacteriostatic water, for reconstitution.[1]
-
Avoid shaking the vial; instead, gently swirl to dissolve the peptide.[1]
-
Clearly label all containers with the chemical name, concentration, and any known hazards.[1]
Spill Response:
-
Laboratories must be equipped with appropriate spill kits.[1]
-
In the event of a spill, immediately contain the area using absorbent materials.[1]
-
Follow established institutional procedures for decontamination and waste disposal.
Waste Disposal:
-
All materials that come into contact with the peptide, including pipette tips, gloves, and vials, should be treated as hazardous waste.[3]
-
Segregate and dispose of chemical and biological waste according to local and institutional regulations.[1] Unused or expired peptide is considered chemical waste.[3]
Experimental Workflow for Handling Potent Peptides
The following diagram outlines a general workflow for the safe handling of potent peptide compounds in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
